1-Benzyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-benzylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGFLGKRYHSMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559362 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121358-86-9 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carbonitrile
CAS Number: 121358-86-9
This technical guide provides a comprehensive overview of 1-Benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the compound's structure, properties, a plausible synthetic route, and the broader biological context of the pyrazole scaffold.
Chemical Structure and Properties
This compound belongs to the pyrazole class of aromatic heterocycles, characterized by a five-membered ring containing two adjacent nitrogen atoms. The structure features a benzyl group attached to one of the nitrogen atoms and a nitrile functional group at the 4-position of the pyrazole ring.
While specific, experimentally determined quantitative data for this compound is not extensively available in public literature, the table below summarizes key computed physicochemical properties for the closely related parent compound, 1H-Pyrazole-4-carbonitrile, to provide an estimation.[1]
| Property | Value (for 1H-Pyrazole-4-carbonitrile) | Data Source |
| Molecular Formula | C4H3N3 | PubChem[1] |
| Molecular Weight | 93.09 g/mol | PubChem[1] |
| XLogP3-AA | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 93.032697108 Da | PubChem[1] |
| Topological Polar Surface Area | 52.5 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Complexity | 101 | PubChem[1] |
Synthesis of this compound
A potential synthetic route could involve the reaction of benzylhydrazine with a suitable three-carbon synthon already bearing the nitrile group. Another possibility is the cyanation of a pre-formed 1-benzyl-1H-pyrazole ring that is functionalized at the 4-position with a good leaving group, such as a bromine atom. This compound is listed as a downstream product of 1-Benzyl-4-bromo-1H-pyrazole, suggesting this latter synthetic strategy.[2]
Below is a generalized experimental protocol for the synthesis of pyrazole-4-carbonitrile derivatives, which can be adapted for the specific synthesis of this compound.
Generalized Experimental Protocol for the Synthesis of Pyrazole-4-Carbonitrile Derivatives
This protocol is based on the widely used one-pot, three-component reaction for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles and can be conceptually adapted.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, as a precursor for a phenyl group at a different position)
-
Malononitrile
-
Benzylhydrazine
-
Catalyst (e.g., a mild base like piperidine or an acid catalyst)
-
Solvent (e.g., Ethanol, Methanol, or a green solvent like water)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and benzylhydrazine (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., 2-3 drops of piperidine).
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified, usually by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure pyrazole-4-carbonitrile derivative.
Note: The specific reaction conditions (temperature, reaction time, catalyst, and solvent) would need to be optimized for the synthesis of this compound.
Logical Workflow for a Plausible Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-4-carbonitrile derivative.
Biological Activity and Applications in Drug Development
The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, with a broad spectrum of reported biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] This wide range of activities has led to the incorporation of the pyrazole scaffold into numerous approved drugs.
However, at the time of this writing, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of This compound itself. Its structural similarity to other biologically active pyrazoles suggests its potential as a scaffold for the development of novel therapeutic agents. Further research and biological screening are necessary to elucidate its specific pharmacological profile.
Given the lack of specific pathway information, a diagram illustrating the general role of pyrazole derivatives in drug discovery is provided below.
Conclusion
This compound (CAS No. 121358-86-9) is a pyrazole derivative with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a framework for its synthesis based on established methods for related compounds. The broader pyrazole class exhibits significant pharmacological activity, suggesting that this compound could be a valuable building block for the development of new bioactive molecules. Further research is warranted to fully characterize its physicochemical properties and to explore its potential biological activities.
References
- 1. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical workflows and potential biological activities through detailed diagrams.
Core Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems, influencing factors such as solubility, absorption, and distribution.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| CAS Number | 121358-86-9 | [1] |
| Appearance | Liquid or solid | [2] |
| Boiling Point | 369.279 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.111 g/cm³ (Predicted) | [1][2] |
| LogP | 1.70 | |
| Flash Point | 177.134 °C | [1] |
| Refractive Index | 1.609 | |
| Melting Point | Not experimentally determined in reviewed literature. | |
| pKa | Not experimentally determined in reviewed literature. |
Note: Some of the listed values are predicted and have not been experimentally verified in the reviewed literature.
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
Procedure:
-
A small, powdered sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.[1][3]
pKa Determination by ¹H NMR Spectroscopy
The acid dissociation constant (pKa) can be determined by monitoring the chemical shifts of specific protons in the molecule as a function of pH using ¹H NMR spectroscopy.
Procedure:
-
A series of buffered solutions with known pH values are prepared.
-
A constant concentration of this compound is added to each buffer solution.
-
The ¹H NMR spectrum is recorded for each sample.
-
The chemical shifts of protons adjacent to the nitrogen atoms in the pyrazole ring are plotted against the pH.
-
The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[4]
Solubility Determination
The solubility of this compound in various solvents can be determined using the shake-flask method. The parent 1H-pyrazole shows limited solubility in water and is more soluble in organic solvents like ethanol, methanol, and acetone.[5]
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent of interest in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not explicitly available, a plausible synthetic route can be derived from established methods for the synthesis of related pyrazole-4-carbonitrile derivatives. A common and efficient method is the one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[6][7]
Proposed Experimental Protocol:
A mixture of benzaldehyde (1 mmol) and malononitrile (1 mmol) in an appropriate solvent (e.g., ethanol/water) is stirred at room temperature. A catalyst, such as sodium chloride, can be added to facilitate the Knoevenagel condensation.[6] After the formation of the intermediate benzylidenemalononitrile, benzylhydrazine (1 mmol) is added to the reaction mixture. The mixture is then stirred, potentially with gentle heating, until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The product, this compound, can then be isolated and purified by filtration and recrystallization.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
Specific biological targets for this compound have not been identified in the reviewed literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[8][9] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][9] These activities are often attributed to the inhibition of various enzymes and modulation of key signaling pathways.
Potential Signaling Pathway Involvement
Given the known activities of pyrazole-containing compounds, this compound could potentially interact with signaling pathways involved in inflammation and cell proliferation. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Others have been shown to target protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[10]
Caption: Potential biological targets and pathways of pyrazole derivatives.
References
- 1. davjalandhar.com [davjalandhar.com]
- 2. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-Benzyl-1H-pyrazole-4-carbonitrile: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic characteristics of 1-Benzyl-1H-pyrazole-4-carbonitrile (CAS No. 121358-86-9). Due to the absence of publicly available experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, standardized experimental protocols for the synthesis and spectroscopic analyses are provided to guide researchers in the generation and interpretation of data for this and related pyrazole derivatives. This guide is intended to serve as a practical reference for professionals engaged in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole and nitrile functional groups. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the nitrile group can participate in various chemical transformations or act as a key interacting moiety. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This document outlines a reliable synthetic route and provides an in-depth, albeit predictive, analysis of its spectral signature.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through a multi-step reaction sequence starting from commercially available reagents. The general strategy involves the formation of a pyrazole ring system, a common method for this class of heterocycles.
Proposed Synthesis Pathway
The synthesis can be conceptualized as a condensation reaction between a benzylhydrazine derivative and a suitable three-carbon building block containing a nitrile group. A common and effective method for creating 4-cyanopyrazoles involves the reaction of a hydrazine with (ethoxymethylene)malononitrile or a similar precursor.
Experimental Protocol: Synthesis
Materials:
-
Benzylhydrazine
-
(Ethoxymethylene)malononitrile
-
Absolute Ethanol
Procedure:
-
To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add benzylhydrazine (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift ranges for similar structural motifs and fragmentation patterns observed in related pyrazole derivatives.
Physical Properties
| Property | Value |
| CAS Number | 121358-86-9 |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| Melting Point | 63-64 °C[1] |
| Boiling Point | 369.3 ± 25.0 °C at 760 mmHg[2] |
| Density | 1.111 g/cm³[2] |
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | Singlet | 1H | Pyrazole H-5 |
| ~7.90 | Singlet | 1H | Pyrazole H-3 |
| ~7.40 - 7.30 | Multiplet | 3H | Phenyl H-3, H-4, H-5 |
| ~7.25 - 7.20 | Multiplet | 2H | Phenyl H-2, H-6 |
| ~5.40 | Singlet | 2H | Benzyl CH₂ |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | Pyrazole C-5 |
| ~138.0 | Pyrazole C-3 |
| ~135.0 | Phenyl C-1 (ipso) |
| ~129.5 | Phenyl C-3, C-5 |
| ~128.8 | Phenyl C-4 |
| ~128.0 | Phenyl C-2, C-6 |
| ~115.0 | Cyano (-C≡N) |
| ~95.0 | Pyrazole C-4 |
| ~55.0 | Benzyl CH₂ |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120-3050 | Medium | C-H stretch (Aromatic) |
| ~2950-2850 | Weak | C-H stretch (Aliphatic CH₂) |
| ~2230 | Strong | -C≡N stretch (Nitrile)[3] |
| ~1590, 1495, 1450 | Medium | C=C stretch (Aromatic ring) |
| ~1520 | Medium | C=N stretch (Pyrazole ring) |
| ~740, 700 | Strong | C-H bend (Monosubstituted benzene) |
Mass Spectrometry (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 183 | High | [M]⁺ (Molecular Ion) |
| 182 | Moderate | [M-H]⁺ |
| 91 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ (Fragment from Tropylium ion) |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for acquiring the spectral data. Instrument parameters should be optimized for the specific spectrometer being used.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).[4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.[4]
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
References
- 1. 121358-86-9 | CAS DataBase [m.chemicalbook.com]
- 2. 1-benzylpyrazole-4-carbonitrile121358-86-9,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]
- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details a reliable two-step synthetic pathway, including experimental protocols and a summary of quantitative data.
Introduction
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities. The introduction of a benzyl group at the N1 position and a carbonitrile moiety at the C4 position of the pyrazole ring furnishes a versatile scaffold for further chemical modifications. This guide focuses on a robust and accessible synthetic route to this compound, commencing with the synthesis of the core intermediate, 1H-pyrazole-4-carbonitrile, followed by its N-benzylation.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the pyrazole ring to form 1H-pyrazole-4-carbonitrile. The second step is the selective N-alkylation of the pyrazole nitrogen with a benzyl group.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 1H-Pyrazole-4-carbonitrile | 31108-57-3 | C₄H₃N₃ | 93.09 | - | - | - | - |
| This compound | 121358-86-9 | C₁₁H₉N₃ | 183.21 | liquid or solid | - | 369.28 | 1.111 |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (for comparison) | Not Available | C₁₆H₁₁ClN₄ | 294.74 | - | 190-192 | - | - |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| 1H-Pyrazole | (CCl₄) 7.5 (s, 2H, H3, H5), 13.1 (br s, 1H, NH) | (CD₂Cl₂) 134.7 (C3, C5), 105.1 (C4) | - | - |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (in CDCl₃) | 7.62 (t, 5H), 7.40–7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N) | - |
| Phenyl-5-phenylazo-1H-pyrazole-4-carbonitrile (in CDCl₃) | 6.70 (s, 1H, NH), 7.16 (t, 1H), 7.41 (t, 2H), 7.42–7.47 (m, 2H), 7.51 (t, 1H), 7.56 (t, 2H), 7.75 (d, 2H), 8.20 (s, 1H) | 73.4, 114.8, 116.1, 124.1, 124.8, 127.9, 129.0, 129.5, 137.5, 141.7, 143.2, 151.2 | 2226 (C≡N) | 288 (M⁺) |
Experimental Protocols
The following sections provide detailed experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of 1H-Pyrazole-4-carbonitrile
The synthesis of the pyrazole core can be achieved by the reaction of a suitable three-carbon synthon with hydrazine. A plausible method involves the cyclization of a derivative of 3-(dimethylamino)acrylonitrile with hydrazine hydrate.
Materials and Reagents:
-
(E)-2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile (as a model substrate)
-
Hydrazine hydrate
-
Potassium hydroxide
-
Dioxane
Procedure:
-
To a solution of (E)-2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile (2 mmol) in dry dioxane (20 mL), add hydrazine hydrate (5 mmol) and potassium hydroxide (1 mmol) as a catalyst.
-
Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as an ethanol/DMF mixture to yield the pyrazole-4-carbonitrile derivative.[1]
Note: This protocol describes the synthesis of a substituted pyrazole-4-carbonitrile. For the synthesis of the unsubstituted 1H-pyrazole-4-carbonitrile, a similar procedure would be followed using an appropriate, unsubstituted acrylonitrile precursor.
Step 2: N-Benzylation of 1H-Pyrazole-4-carbonitrile
The N-benzylation of the pyrazole ring is a standard N-alkylation reaction. Various bases and solvents can be employed to achieve high yields.
Materials and Reagents:
-
1H-Pyrazole-4-carbonitrile
-
Benzyl bromide or Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using K₂CO₃ in Acetonitrile):
-
In a round-bottom flask, dissolve 1H-pyrazole-4-carbonitrile (1.0 eq) in acetonitrile.
-
Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Procedure (using NaH in DMF):
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 3: Reaction Conditions for N-Benzylation of Pyrazoles
| Pyrazole Substrate | Benzylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Pyrazole | Benzyl bromide | K₂CO₃ | Acetonitrile | - | Reflux | 6 | 95 |
| Pyrazole | Benzyl chloride | KOH | Toluene/H₂O | TBAB | 80 | 5 | 88 |
| 4-Iodopyrazole | Benzyl bromide | NaH | DMF | - | RT | 12 | 92 |
TBAB: Tetrabutylammonium bromide; RT: Room Temperature.
Logical Relationships in Synthesis
The synthesis of this compound is a clear example of a building block approach in organic synthesis, where a core heterocyclic structure is first assembled and then functionalized.
Caption: Logical flow of the synthetic strategy.
Conclusion
This technical guide outlines a practical and efficient two-step synthesis for this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of the pyrazole core and the potential for further modification of the benzyl and carbonitrile moieties make this compound an important intermediate for the development of new chemical entities with potential therapeutic applications.
References
An In-depth Technical Guide on the Potential Mechanism of Action of 1-Benzyl-1H-pyrazole-4-carbonitrile and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action for 1-Benzyl-1H-pyrazole-4-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview of the established and potential mechanisms of action based on the biological activities of structurally related benzyl-pyrazole and pyrazole-containing compounds. The presented data and pathways are illustrative of the potential activities of this chemical class.
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide array of biological activities.[1][2][3] Compounds bearing the benzyl-pyrazole moiety have demonstrated significant potential as inhibitors of various enzymes and have shown efficacy in preclinical models of cancer and infectious diseases.[4][5] This technical guide consolidates the known mechanisms of action for this class of compounds, with a focus on enzyme inhibition and antibacterial properties. Quantitative data from key studies are presented, along with detailed experimental protocols and visual representations of relevant signaling pathways and experimental workflows.
Potential Mechanisms of Action of Benzyl-Pyrazole Derivatives
The biological activity of benzyl-pyrazole and related pyrazole derivatives is diverse, with several key mechanisms of action identified through extensive research. These include, but are not limited to, enzyme inhibition, disruption of bacterial cell integrity, and modulation of cellular signaling pathways.
Enzyme Inhibition
A primary mechanism of action for many pyrazole-based compounds is the inhibition of specific enzymes that are critical for disease progression.
-
Lysine Demethylase (KDM) Inhibition: Certain benzimidazole benzylpyrazole derivatives have been identified as inhibitors of the KDM4 family of enzymes.[5] These enzymes play a crucial role in histone modification and are implicated in cancer development. The inhibitory mechanism is thought to involve chelation of the active-site Fe²⁺ by the heterocyclic nitrogen atoms of the pyrazole scaffold.[5]
-
DNA Gyrase and Topoisomerase IV Inhibition: Benzimidazole-pyrazole hybrids have been shown to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
-
Fatty Acid Biosynthesis Inhibition: Some novel pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis in bacteria.[6] This was determined through various mechanistic assays, including membrane permeability studies and CRISPRi.[1][6]
-
Other Enzyme Targets: Various pyrazole-based compounds have also been reported to inhibit other enzymes such as urease and butyrylcholinesterase.[7]
Antibacterial Activity
The pyrazole scaffold is a cornerstone for the development of new antibacterial agents, particularly against resistant strains.[6][8]
-
Cell Membrane Disruption: Some pyrazole derivatives exert their antibacterial effect by disrupting the bacterial cell membrane.[1]
-
Inhibition of Biofilm Formation: Several potent pyrazole compounds have been shown to be effective in both inhibiting the growth of bacterial biofilms and eradicating pre-formed biofilms.[6]
Anticancer Activity
In addition to KDM inhibition, pyrazole derivatives have demonstrated anticancer activity through various other mechanisms.
-
Inhibition of Cancer Cell Proliferation: Benzofuran-pyrazole hybrids have shown significant activity against human breast cancer cell lines.[4] The mechanism is believed to involve the inhibition of enzymes crucial for cancer cell proliferation.[9]
Quantitative Data
The following tables summarize the quantitative data for the biological activities of representative benzyl-pyrazole and pyrazole derivatives from the literature.
Table 1: Enzyme Inhibition Data for Benzyl-Pyrazole and Related Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Benzimidazole Pyrazole | KDM4E | ~10 µM (Initial Hit) | [5] |
| Optimized Benzimidazole Pyrazole | KDM4E | 1 µM | [5] |
| Benzimidazole-Pyrazole Hybrid | FabH | 1.22 µM | [4] |
| Benzofuran-Pyrazole Hybrid | E. coli DNA Gyrase B | 9.80 µM | [10] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Benzimidazole-Pyrazole Hybrid | E. coli | 0.98 | [4] |
| Benzimidazole-Pyrazole Hybrid | P. aeruginosa | 0.49 | [4] |
| Benzimidazole-Pyrazole Hybrid | B. subtilis | 0.98 | [4] |
| Benzimidazole-Pyrazole Hybrid | S. aureus | 0.98 | [4] |
| 4-Anilinomethyl-3-phenylpyrazol-1-yl | Gram-positive bacteria | as low as 0.5 | [6] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-resistant S. aureus | 25.1 µM | [3][11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for characterizing the mechanism of action of pyrazole derivatives.
Synthesis of 1-Benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles
This protocol describes a multi-step synthesis of a class of benzyl-pyrazole derivatives with demonstrated antimicrobial activity.[4]
-
Claisen-Schmidt Condensation: 2-acetylbenzimidazole is reacted with a substituted aromatic aldehyde in the presence of sodium hydroxide to form an intermediate chalcone.[4]
-
Benzylation: The chalcone intermediate is then condensed with benzyl chloride to yield the 1-benzyl substituted compound.[4]
-
Cyclization: The 1-benzyl substituted chalcone is reacted with phenylhydrazine in the presence of acetic acid to afford the final 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazole product.[4]
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the inhibitory activity of a compound against a target enzyme.
-
Reagent Preparation: Prepare a solution of the target enzyme, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Mix the enzyme and the test compound and incubate for a specified period. Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity as a function of the test compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Minimum Inhibitory Concentration (MIC) Assay
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to a specific optical density.
-
Serial Dilution: Prepare a series of dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of benzyl-pyrazole derivatives.
Caption: Synthetic and testing workflow for benzyl-pyrazole derivatives.
Caption: Potential antibacterial mechanisms of benzyl-pyrazole compounds.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide [smolecule.com]
- 10. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meddocsonline.org [meddocsonline.org]
The Ascendant Therapeutic Potential of Pyrazole-4-Carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Among its myriad derivatives, those bearing a carbonitrile moiety at the 4-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of pyrazole-4-carbonitrile derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a comprehensive overview of quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a valuable resource for the scientific community.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrazole-4-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action often involve the modulation of critical cellular processes such as cell cycle progression and apoptosis, primarily through the inhibition of key regulatory enzymes like Cyclin-Dependent Kinases (CDKs).
Quantitative Anticancer Data
The antiproliferative activity of various pyrazole-4-carbonitrile derivatives has been extensively evaluated, with IC50 values demonstrating their potency. The following table summarizes the cytotoxic effects of selected derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1 | MCF-7 | Breast | 5.8 - 9.3 | [1] |
| A549 | Lung | 8.0 | [1] | |
| HeLa | Cervical | 9.8 | [1] | |
| 2 | K562 | Leukemia | 0.021 | [2] |
| A549 | Lung | 0.69 | [2] | |
| 3 (Compound 4) | HCT-116 | Colon | 3.81 (GI50) | [3] |
| 4 (Compound 9) | NCI-60 Panel | Various | 0.96 (IC50 vs. CDK2) | [3] |
| 5 (Compound 7f) | A549 | Lung | 0.90 | [4] |
| KB | Epidermoid | 1.99 | [4] | |
| 6 (Compound 15) | MV4-11 | Leukemia | 0.127 (GI50) | [5] |
| OVCAR5 | Ovarian | 0.150 (GI50) | [5] |
Mechanism of Action: CDK2 Inhibition and Apoptosis Induction
A primary mechanism through which pyrazole-4-carbonitrile derivatives exert their anticancer effects is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest and subsequent apoptosis.[6][7]
The inhibition of CDK2 by these derivatives prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry. This blockade at the G1/S checkpoint ultimately triggers the intrinsic apoptotic pathway.[6][8]
This apoptotic cascade involves the modulation of the Bcl-2 family of proteins. CDK2 inhibition can lead to an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[6][8] The upregulation of Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[9][10][11]
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole-4-carbonitrile derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for selected pyrazole-4-carbonitrile derivatives against various microorganisms.
| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference |
| 7 (Compound 21a) | Staphylococcus aureus | - | 62.5 | [12] |
| Bacillus subtilis | - | 125 | [12] | |
| Klebsiella pneumoniae | - | 62.5 | [12] | |
| Aspergillus niger | - | 2.9 | [12] | |
| Candida albicans | - | 7.8 | [12] | |
| 8 (Compound 4d) | Aspergillus fumigatus | - | 4 | [13] |
| Candida albicans | - | 8 | [13] | |
| Staphylococcus aureus | - | 4 | [13] | |
| Bacillus subtilis | - | 8 | [13] | |
| 9 (Compound 7b) | Staphylococcus aureus | MRSA | 0.22 | [14] |
| Escherichia coli | - | 0.25 | [14] | |
| Candida albicans | - | 0.24 | [14] |
Enzyme Inhibition: Targeting Key Pathological Mediators
Beyond their anticancer and antimicrobial properties, pyrazole-4-carbonitrile derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases. Of particular note is their activity against carbonic anhydrases.
Quantitative Carbonic Anhydrase Inhibition Data
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms are associated with diseases such as glaucoma and cancer. The inhibitory activity of pyrazole derivatives against human carbonic anhydrase isoforms (hCA) is presented below.
| Compound ID | Enzyme | Ki (nM) | Reference |
| 10 (Compound 1f) | hCA I | 58.8 | [15] |
| hCA II | 9.8 | [15] | |
| 11 (Compound 1k) | hCA I | 88.3 | [15] |
| hCA II | 5.6 | [15] | |
| 12 (Compound 1) | hCA I | 16.9 | [16] |
| hCA II | 67.39 | [16] | |
| 13 (Compound 15) | hCA II | 3.3 | [17] |
| hCA IX | 6.1 | [17] |
Experimental Protocols
Synthesis of Pyrazole-4-carbonitrile Derivatives
A common and efficient method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a substituted hydrazine in the presence of a catalyst.
Procedure:
-
To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time until the formation of the Knoevenagel condensation product is observed by TLC.
-
Add the substituted hydrazine (1 mmol) to the reaction mixture.
-
Continue stirring, often with heating or reflux, for a period ranging from a few minutes to several hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically cooled, and the precipitated solid product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole-4-carbonitrile derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-4-carbonitrile derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole-4-carbonitrile derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase is often measured using a stopped-flow spectrophotometer to monitor the CO2 hydration reaction.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic anhydrase isoform and the pyrazole derivative inhibitor at various concentrations.
-
Assay Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer.
-
Activity Measurement: The rate of the enzyme-catalyzed CO2 hydration is monitored by measuring the change in absorbance of a pH indicator over time.
-
Data Analysis: The initial rates of the reaction are determined at different inhibitor concentrations. The IC50 and/or Ki values are then calculated by fitting the data to appropriate enzyme inhibition models.
Conclusion
Pyrazole-4-carbonitrile derivatives represent a versatile and highly promising scaffold in the realm of drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents underscores their therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area, paving the way for the discovery of novel and effective therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the pharmacological profiles of these remarkable compounds.
References
- 1. srrjournals.com [srrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A link between cell cycle and cell death: Bax and Bcl-2 modulate Cdk2 activation during thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 1-Benzyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. Among the vast family of pyrazole derivatives, 1-Benzyl-1H-pyrazole-4-carbonitrile has emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the current understanding and potential applications of this compound and its derivatives in medicinal chemistry, focusing on its synthesis, biological activities, and future prospects.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives often involves multi-step reaction sequences, starting from readily available commercial reagents. A common synthetic strategy is the Knoevenagel condensation followed by cyclization with a hydrazine derivative.
A representative synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Generalized Synthesis[1]
-
Step 1: Knoevenagel Condensation. An appropriate aldehyde is reacted with malononitrile in the presence of a basic catalyst (e.g., piperidine or sodium ethoxide) in a suitable solvent like ethanol or methanol. The reaction mixture is typically stirred at room temperature or gently heated to yield the corresponding benzylidenemalononitrile derivative.
-
Step 2: Michael Addition and Cyclization. The resulting benzylidenemalononitrile is then treated with benzylhydrazine. This step proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization.
-
Step 3: Aromatization. The intermediate pyrazoline can be aromatized to the final pyrazole product, often through oxidation or elimination, depending on the specific reaction conditions and substituents.
Pharmacological Potential and Applications
The this compound scaffold has been explored for a variety of medicinal chemistry applications, primarily driven by the diverse biological activities exhibited by pyrazole-containing compounds.[1][2][3][4] These activities include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.
Antimicrobial Activity
Derivatives of the pyrazole-4-carbonitrile core have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6] The presence of the cyano group at the 4-position and the benzyl group at the 1-position can be systematically modified to optimize antimicrobial potency and spectrum.
| Compound Class | Target Organism | Activity (MIC/IC50) |
| Substituted 1-benzyl-1H-pyrazole-4-carbonitriles | Staphylococcus aureus | Data not available in provided search results |
| Escherichia coli | Data not available in provided search results | |
| Candida albicans | Data not available in provided search results |
Quantitative data for the specific this compound scaffold was not available in the provided search results. The table serves as a template for future data.
Enzyme Inhibition
The pyrazole scaffold is a well-established pharmacophore for the design of enzyme inhibitors.[7] Derivatives of this compound have the potential to target a variety of enzymes implicated in disease pathogenesis, including kinases, phosphoinositide 3-kinases (PI3Ks), and others.
A series of (E)-1,3-diphenyl-1H-pyrazole derivatives containing an O-benzyl oxime moiety were synthesized and evaluated for their immunosuppressive activities, with some compounds showing potent inhibition of PI3Kγ.[8] For instance, compound 4n from this series exhibited an IC50 of 0.28 μM for PI3Kγ.[8]
Caption: Inhibition of a signaling pathway by a pyrazole derivative.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)[8]
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: The enzyme, substrate, and test compound are incubated together under controlled conditions (temperature, time).
-
Detection: The enzymatic activity is measured by detecting the formation of the product or the depletion of the substrate using a suitable method (e.g., spectrophotometry, fluorimetry, or luminescence).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole and benzyl rings. Future research should focus on a systematic exploration of the structure-activity relationships to design more potent and selective compounds. Key areas for future investigation include:
-
Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.
-
Modification of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to other functional groups to explore new interactions with biological targets.
-
Derivatization at Other Positions: While the 1 and 4 positions are key, modifications at the 3 and 5 positions of the pyrazole ring can also lead to significant changes in biological activity.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the broad spectrum of biological activities associated with the pyrazole core make it an attractive starting point for the development of novel therapeutic agents. While further research is needed to fully elucidate the potential of this specific scaffold, the existing literature on related pyrazole derivatives provides a strong foundation and a clear rationale for its continued investigation in the quest for new and effective drugs.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meddocsonline.org [meddocsonline.org]
- 7. benchchem.com [benchchem.com]
- 8. (E)-1,3-diphenyl-1H-pyrazole derivatives containing O-benzyl oxime moiety as potential immunosuppressive agents: Design, synthesis, molecular docking and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzyl-1H-pyrazole-4-carbonitrile: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Benzyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block that holds significant potential in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the reactive nitrile group and the biologically relevant pyrazole core, make it an attractive starting material for the synthesis of a wide array of complex molecules, particularly those with potential therapeutic applications. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The benzyl group at the N1 position of the pyrazole ring not only enhances lipophilicity, a crucial factor in drug design, but also provides a stable scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound as a key intermediate in the development of novel chemical entities.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process, starting from the readily available 1H-pyrazole-4-carbonitrile. The overall synthetic workflow is depicted below:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: N-Benzylation of 1H-pyrazole-4-carbonitrile
This protocol describes a general method for the N-benzylation of pyrazoles, which can be adapted for the synthesis of this compound.[1]
Materials:
-
1H-pyrazole-4-carbonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 1H-pyrazole-4-carbonitrile (1.0 eq) in acetonitrile, add potassium carbonate (1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.0-1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| 1H-pyrazole-4-carbonitrile | 93.09 | 10 | 0.93 | - |
| Benzyl bromide | 171.04 | 11 | 1.88 | - |
| K₂CO₃ | 138.21 | 20 | 2.76 | - |
| This compound | 183.21 | - | - | ~90 |
Note: The yield is an approximation based on similar reported reactions and may vary depending on the specific reaction conditions.
Chemical Reactivity and Synthetic Applications
This compound serves as a versatile intermediate for the synthesis of a variety of functionalized pyrazole derivatives. The primary sites of reactivity are the nitrile group and the C-H bonds of the pyrazole and benzyl rings.
Reactions of the Nitrile Group
The cyano group at the C4 position can be readily transformed into other important functional groups, such as carboxylic acids and amines.
Figure 2: Key transformations of the nitrile group in this compound.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-benzyl-1H-pyrazole-4-carboxylic acid.[2][3][4]
Experimental Protocol (General):
-
Acidic Hydrolysis: Reflux a solution of this compound in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Basic Hydrolysis: Reflux a solution of this compound in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH). Following the reaction, acidification is required to protonate the carboxylate salt and obtain the carboxylic acid.
The nitrile group can be reduced to a primary amine, 1-benzyl-4-(aminomethyl)-1H-pyrazole, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Experimental Protocol (General):
-
Using LiAlH₄: Add a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C. After the addition is complete, the reaction mixture is typically stirred at room temperature or refluxed. The reaction is then quenched by the sequential addition of water and an aqueous base.
-
Catalytic Hydrogenation: Hydrogenate a solution of this compound in a suitable solvent (e.g., ethanol or methanol) in the presence of a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
Applications in the Synthesis of Biologically Active Molecules
The pyrazole scaffold is a common feature in many kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This compound and its derivatives are valuable precursors for the synthesis of such compounds.
Example Application Workflow: Kinase Inhibitor Synthesis
Figure 3: A logical workflow for the application of this compound in the synthesis of kinase inhibitors.
Derivatives of this compound have been explored as potential p38α MAP kinase inhibitors. The synthesis of these inhibitors often involves the conversion of the nitrile to an amine, followed by coupling with other pharmacophoric fragments to create potent and selective drug candidates.
Spectroscopic Data
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals for the benzyl protons (CH₂ and aromatic), and pyrazole ring protons. The CH₂ protons typically appear as a singlet around 5.3-5.5 ppm. The aromatic protons of the benzyl group appear in the range of 7.2-7.4 ppm. The two pyrazole ring protons would appear as singlets in the aromatic region. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the benzyl group carbons. The nitrile carbon (CN) is expected to appear around 115-120 ppm. The benzylic CH₂ carbon would be around 55-60 ppm. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 183.21 g/mol . |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering multiple avenues for the creation of complex and biologically active molecules. Its straightforward synthesis and the reactivity of the nitrile group make it an ideal starting material for the construction of diverse pyrazole-based scaffolds. The demonstrated utility of pyrazoles in drug discovery, particularly as kinase inhibitors and GPCR modulators, underscores the importance of this compound as a key intermediate for medicinal chemists and drug development professionals. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel therapeutic agents and other valuable chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JP2016529304A - Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
Methodological & Application
synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile from benzylhydrazine
Application Notes: Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile
Introduction
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals known for their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The this compound structure, in particular, serves as a valuable building block for the synthesis of more complex drug candidates. The benzyl group provides a handle for modulating lipophilicity and steric interactions, while the nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, enabling diverse derivatization strategies in drug development programs.
Principle of the Method
The synthesis of this compound is efficiently achieved through the cyclocondensation reaction between a substituted hydrazine, in this case, benzylhydrazine, and a suitable 1,3-dielectrophile synthon. The selected method utilizes the sodium salt of 2-formyl-3-hydroxyacrylonitrile as the three-carbon precursor. This reagent provides the necessary aldehyde and nitrile functionalities to construct the pyrazole ring.
The reaction proceeds via an initial nucleophilic attack of the benzylhydrazine onto the aldehyde group of the synthon, followed by an intramolecular cyclization and subsequent dehydration. This pathway reliably yields the desired N-benzylated pyrazole-4-carbonitrile without the formation of a 5-amino substituent, which would occur if precursors like (ethoxymethylene)malononitrile were used. The use of a mild acidic catalyst, such as acetic acid, facilitates the dehydration step and promotes the formation of the stable aromatic pyrazole ring.
Applications in Research and Drug Development
This protocol provides researchers and medicinal chemists with a straightforward and high-yielding method to access a key intermediate for library synthesis and lead optimization. The synthesized this compound can be further elaborated to explore structure-activity relationships (SAR) in various therapeutic areas. Its utility extends to the development of kinase inhibitors, receptor antagonists, and other targeted therapies where the pyrazole core is a recognized pharmacophore.
Experimental Protocol: Synthesis of this compound
This protocol details the laboratory procedure for the synthesis of this compound via the cyclocondensation of benzylhydrazine with the sodium salt of 2-formyl-3-hydroxyacrylonitrile.
Materials and Reagents
-
Benzylhydrazine dihydrochloride (or Benzylhydrazine free base)
-
Sodium salt of 2-formyl-3-hydroxyacrylonitrile
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deionized Water
-
Silica Gel (for column chromatography, if necessary)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylhydrazine dihydrochloride (1.95 g, 10 mmol, 1.0 eq).
-
Addition of Reagents: Add ethanol (30 mL) and glacial acetic acid (5 mL) to the flask. Stir the mixture to achieve dissolution. Add the sodium salt of 2-formyl-3-hydroxyacrylonitrile (1.19 g, 10 mmol, 1.0 eq) to the solution. Note: If using benzylhydrazine free base (1.22 g, 10 mmol), the addition of a base to neutralize the dihydrochloride is not necessary.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. The melting point should also be determined.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis. Yields are representative for this type of reaction and may vary based on experimental conditions and scale.
| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Representative Yield (%) | Physical Appearance |
| Benzylhydrazine dihydrochloride | Starting Material | C₇H₁₂Cl₂N₂ | 195.09 | 1.0 eq | N/A | White solid |
| Sodium 2-formyl-3-hydroxyacrylonitrile | Starting Material | C₄H₂NNaO₂ | 119.06 | 1.0 eq | N/A | Off-white solid |
| This compound | Final Product | C₁₁H₉N₃ | 183.21 | 1.0 eq (theoretical) | 85 - 95% | White to pale yellow solid |
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the logical workflow of the synthesis and the chemical reaction scheme.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for this compound synthesis.
Application Notes and Protocols for the Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions and a comprehensive protocol for the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis involves the cyclocondensation of benzylhydrazine with a suitable three-carbon synthon.
Reaction Principle
The synthesis of the this compound core is achieved through the reaction of benzylhydrazine with a reactive 1,3-dicarbonyl equivalent bearing a cyano group. A common and effective precursor for this transformation is 2-formylacetonitrile or its more stable enol ether derivative, 2-cyano-3-ethoxyacrylonitrile. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, with the benzyl group at the N1 position, is directed by the nature of the reactants.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of this compound and analogous pyrazole derivatives. These conditions can be optimized to improve yield and purity.
| Parameter | Condition | Notes |
| Starting Materials | Benzylhydrazine (or its salts) | Benzylhydrazine dihydrochloride can also be used, often with the addition of a base to liberate the free hydrazine. |
| 2-Formylacetonitrile or 2-Cyano-3-ethoxyacrylonitrile | These synthons provide the C3, C4 (with cyano group), and C5 atoms of the pyrazole ring. | |
| Solvent | Ethanol, Methanol, Acetic Acid, or a mixture | Protic solvents are generally preferred to facilitate the condensation and cyclization steps. |
| Temperature | Room temperature to reflux (typically 60-80 °C) | The reaction is often heated to ensure complete conversion. |
| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Catalyst | Typically acid-catalyzed (e.g., acetic acid) or can proceed without an explicit catalyst. | The acidity of the reaction medium can influence the rate of both condensation and cyclization. |
| Work-up | Precipitation, extraction, and recrystallization | The product can often be isolated by precipitation upon cooling or by adding water, followed by purification. |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Benzylhydrazine
-
2-Cyano-3-ethoxyacrylonitrile
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzylhydrazine (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add 2-cyano-3-ethoxyacrylonitrile (1.0 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add water to the reaction mixture to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or a mixture of ethanol and water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Proposed Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical progression of the chemical transformations during the synthesis.
Caption: Key steps in the formation of this compound.
Application Note and Protocol: Purification of 1-Benzyl-1H-pyrazole-4-carbonitrile by Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole and nitrile functional groups. Synthetic routes to this and related compounds often yield crude products containing unreacted starting materials, isomers, and other byproducts. Effective purification is therefore a critical step to ensure the integrity of the compound for subsequent characterization, biological screening, and further synthetic transformations. Flash column chromatography on silica gel is a widely adopted, efficient, and scalable technique for the purification of such moderately polar organic compounds.
This application note provides a detailed protocol for the purification of this compound using flash chromatography. The methodology covers the selection of an appropriate solvent system via Thin-Layer Chromatography (TLC), preparation of the stationary phase, sample loading, a recommended gradient elution profile, and analysis of the collected fractions.
Data Presentation
The following table summarizes the recommended parameters for the flash chromatography purification of this compound. These values are intended as a starting point and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh, 60 Å) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexane |
| TLC Analysis | Developing Solvent: 20-30% EtOAc in Hexane Target Rf: ~0.3[1] |
| Initial Eluent | 10% Ethyl Acetate in Hexane |
| Final Eluent | 40% Ethyl Acetate in Hexane |
| Eluent Modifier | 0.1% Triethylamine (v/v) in the mobile phase (optional)[1][2] |
| Sample Loading | Dry loading or minimal volume of Dichloromethane (DCM) |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Triethylamine (optional)
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware for chromatography
-
Flash chromatography system (manual or automated)
2. Thin-Layer Chromatography (TLC) for Solvent System Optimization Before performing flash chromatography, it is crucial to identify an optimal solvent system that provides good separation of the target compound from impurities.
-
Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop a series of TLC plates using different ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40%).
-
Visualize the developed plates under a UV lamp (254 nm).
-
The ideal solvent system is one that moves the desired product to a retention factor (Rf) of approximately 0.3.[1] This typically corresponds to a solvent system of 20-30% ethyl acetate in hexane for this class of compound.
-
If significant tailing of the spot is observed, add 0.1% triethylamine to the developing solvent to neutralize the acidic sites on the silica gel.[1][2]
3. Flash Chromatography Protocol
The following protocol is based on purifying approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 g of silica for 1 g of crude material).
-
Prepare a slurry of silica gel (40 g) in the initial, least polar eluent (e.g., 10% EtOAc in hexane). For N-heterocyclic compounds, it is often beneficial to add 0.1% triethylamine to the eluent mixture to minimize tailing.[1][2]
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed uniformly, avoiding air bubbles.
-
Add a thin layer (1-2 cm) of sand on top of the packed silica gel to prevent disturbance of the bed during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica.
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. Carefully add this powder as an even layer on top of the sand in the column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of dichloromethane or the initial eluent. Using a pipette, carefully apply the concentrated solution to the top of the column.
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent mixture (e.g., 10% EtOAc in Hexane).
-
Apply positive pressure to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).[1]
-
Gradually increase the polarity of the mobile phase according to the suggested gradient profile. For example:
-
2 column volumes of 10% EtOAc in Hexane.
-
Increase to 20% EtOAc in Hexane over 5 column volumes.
-
Increase to 30% EtOAc in Hexane over 5 column volumes.
-
Hold at 30% EtOAc until the product has fully eluted.
-
Finally, flush the column with a more polar mixture (e.g., 50% EtOAc in Hexane) to elute any highly retained impurities.
-
-
Collect fractions of a suitable volume (e.g., 20-25 mL) throughout the elution process.
4. Fraction Analysis
-
Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate.
-
Develop the TLC plate in the solvent system determined in the optimization step (e.g., 30% EtOAc in Hexane).
-
Visualize the spots under UV light.
-
Combine the fractions that contain the pure desired product (a single spot with the correct Rf value).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the purification process.
Caption: Workflow for flash chromatography purification.
Caption: A typical gradient profile for elution.
References
Application Notes and Protocols for the Characterization of 1-Benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive analytical characterization of 1-Benzyl-1H-pyrazole-4-carbonitrile (CAS No: 121358-86-9).[1][2][3][4][5] The methodologies outlined herein are fundamental for confirming the identity, purity, and structural integrity of this compound, which is crucial for its application in research and drug development.
Compound Overview
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the N1 position and a nitrile group at the C4 position. Its molecular formula is C₁₁H₉N₃, and it has a molecular weight of approximately 183.21 g/mol .[1] Accurate characterization is essential to ensure the reliability of experimental results and to meet regulatory standards in drug development.
Chemical Structure:
Analytical Characterization Workflow
A logical workflow is essential for the efficient and thorough characterization of this compound. The following diagram illustrates a typical analytical sequence.
Spectroscopic and Chromatographic Data
The following tables summarize the expected analytical data for this compound based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.95 | s | 1H | Pyrazole H-3 |
| ~ 7.80 | s | 1H | Pyrazole H-5 |
| ~ 7.30 - 7.45 | m | 5H | Benzyl-ArH |
| ~ 5.40 | s | 2H | Benzyl-CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 141.5 | Pyrazole C-3 |
| ~ 134.0 | Benzyl-ArC (quaternary) |
| ~ 129.5 | Pyrazole C-5 |
| ~ 129.0 | Benzyl-ArCH |
| ~ 128.5 | Benzyl-ArCH |
| ~ 128.0 | Benzyl-ArCH |
| ~ 114.0 | Cyano (-C≡N) |
| ~ 94.0 | Pyrazole C-4 |
| ~ 55.0 | Benzyl-CH₂ |
Note: The predicted chemical shifts are based on data from similar structures like 1-benzyl-pyrazole and other pyrazole-carbonitrile derivatives.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3150 | C-H Stretch | Pyrazole ring C-H |
| ~ 3030 - 3080 | C-H Stretch | Aromatic (benzyl) C-H |
| ~ 2920 - 2980 | C-H Stretch | Aliphatic (benzyl) C-H |
| ~ 2230 - 2240 | C≡N Stretch | Nitrile |
| ~ 1500 - 1600 | C=C & C=N Stretch | Aromatic and Pyrazole Rings |
| ~ 1450 - 1495 | C-H Bend | Aliphatic (benzyl) CH₂ |
| ~ 690 - 770 | C-H Bend | Aromatic (out-of-plane) |
Note: The nitrile (C≡N) stretch is a highly characteristic peak for this molecule.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 183 | [M]⁺, Molecular Ion |
| 182 | [M-H]⁺ |
| 92 | [M - C₇H₇]⁺, Loss of benzyl group |
| 91 | [C₇H₇]⁺, Benzyl cation (tropylium ion) |
Note: The exact mass of this compound is 183.079651.[2] High-resolution mass spectrometry (HRMS) should be used for accurate mass determination.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a standard method for determining the purity of this compound and can be adapted for quantification.
Table 5: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H spectrum and assign both ¹H and ¹³C chemical shifts to the corresponding atoms in the molecular structure.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry Protocol (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and any significant fragment ions. For accurate mass, use a high-resolution instrument and an internal calibrant.
HPLC Protocol
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 5. Filter through a 0.45 µm membrane filter and degas by sonication or sparging with helium.
-
Standard/Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of the compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Analysis: Inject the prepared sample solution and run the analysis using the parameters from Table 5.
-
Data Processing: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. For quantification, a calibration curve must be prepared using certified reference standards.
References
- 1. 1-Benzyl-4-cyanopyrazole | CAS 121358-86-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | CAS#:121358-86-9 | Chemsrc [chemsrc.com]
- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 4. parchem.com [parchem.com]
- 5. This compound , Package: 50mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Benzyl-1H-pyrazole-4-carbonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-benzyl-1H-pyrazole-4-carbonitrile as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, and the targeted modification of the 4-carbonitrile group allows for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This document outlines a representative synthetic strategy targeting Janus kinases (JAKs), summarizes potential biological activity, and provides detailed experimental protocols.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically approved and investigational kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an attractive core for inhibitor design.[1] Kinase dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical class of therapeutic agents.[3]
Synthetic Strategy: From Nitrile to Potent Kinase Inhibitor
While direct utilization of this compound in a single-step synthesis of a marketed kinase inhibitor is not prominently documented, its chemical functionality provides a straightforward entry into valuable intermediates. The carbonitrile group can be readily converted into a carboxamide or an aminomethyl group, which are common functionalities in kinase inhibitors, enabling further structural elaboration.
A plausible synthetic route starting from this compound to a hypothetical Janus Kinase (JAK) inhibitor is detailed below. This strategy is based on established chemical transformations and the known structure-activity relationships of pyrazole-based JAK inhibitors.[4][5]
Workflow for the Synthesis of a Hypothetical JAK Inhibitor
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] Traditional methods for pyrazole synthesis often involve long reaction times, harsh conditions, and the use of hazardous solvents.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, enhanced reaction selectivity, and alignment with the principles of green chemistry.[4][5] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various pyrazole derivatives.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers a non-conventional heating method that can accelerate chemical reactions.[4] Key benefits in the context of pyrazole synthesis include:
-
Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave energy.[2][4]
-
Higher Yields: Improved energy transfer and rapid heating can lead to higher conversion rates and product yields.[3][6]
-
Improved Purity: The reduction in reaction time often minimizes the formation of side products, simplifying purification.
-
Energy Efficiency: Targeted heating of the reaction mixture is more energy-efficient compared to bulk heating of an oil bath or heating mantle.
-
Solvent Reduction: Microwave synthesis can often be performed with reduced solvent volumes or even under solvent-free conditions, contributing to greener chemical processes.[6][7]
General Workflow for Microwave-Assisted Pyrazole Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of pyrazole derivatives.
Caption: General experimental workflow for microwave-assisted pyrazole synthesis.
Application Notes & Protocols
This section details specific protocols for the synthesis of various pyrazole derivatives using microwave irradiation.
Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol describes the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile or an α-cyanoketone in an acidic aqueous medium.[8] This method is notable for its efficiency, use of water as a solvent, and simple product isolation.
Reaction Scheme:
Caption: Synthesis of 1-Aryl-1H-pyrazole-5-amines.
Experimental Protocol: [2]
-
In a 2-5 mL microwave vial equipped with a magnetic stir bar, combine the aryl hydrazine hydrochloride (1.0 eq) and 3-aminocrotononitrile (1.0 eq).
-
Add 1 M hydrochloric acid to the vial to achieve a reactant concentration of 0.4 M.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial and basify the solution with 10% sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with water, and dry to obtain the pure 1-aryl-1H-pyrazole-5-amine.
Data Summary:
| Aryl Hydrazine | Reagent B | Time (min) | Yield (%) | Reference |
| 4-Fluorophenylhydrazine HCl | 3-Aminocrotononitrile | 10-15 | 70-90 | [8] |
| Phenylhydrazine HCl | 3-Aminocrotononitrile | 10 | 85 | [4] |
| 4-Chlorophenylhydrazine HCl | α-cyanoketone | 15 | 78 |
One-Pot Synthesis of Pyrazolone Derivatives
This protocol outlines a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aldehyde.[5][9]
Reaction Scheme:
Caption: One-pot synthesis of 4-arylidenepyrazolones.
Experimental Protocol: [5]
-
In a 50 mL one-neck flask, combine the β-ketoester (1.5 eq), hydrazine (1.0 eq), and aldehyde (1.0 eq).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at 420 W for 10 minutes.
-
After cooling, triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration to afford the pure 4-arylidenepyrazolone derivative.
Data Summary:
| β-Ketoester | Hydrazine | Aldehyde | Power (W) | Time (min) | Yield (%) | Reference |
| Ethyl acetoacetate | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | 420 | 10 | 83 | [5] |
| Ethyl acetoacetate | Phenylhydrazine | 4-Chlorobenzaldehyde | 420 | 10 | 92 | [5] |
| Methyl acetoacetate | Hydrazine hydrate | Benzaldehyde | 420 | 10 | 75 | [5] |
Synthesis of Dihydropyrazole Derivatives from Chalcones
This protocol describes the synthesis of dihydropyrazoles through the cyclization of chalcones with hydrazines in the presence of a base.[10]
Reaction Scheme:
Caption: Synthesis of dihydropyrazoles from chalcones.
Experimental Protocol: [10]
-
In a microwave vial, dissolve the chalcone (1.0 eq) and the substituted phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (3 mL).
-
Add sodium hydroxide (2.5 eq) to make the solution alkaline.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 W and 75 °C for 15-70 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Pour the contents into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.
Data Summary:
| Chalcone | Hydrazine | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| Dibenzalacetone | Phenylhydrazine HCl | 100 | 75 | 30 | 50-82 | [10] |
| 4,4'-Dichlorodibenzalacetone | 4-Bromophenylhydrazine HCl | 100 | 75 | 45 | 80 | [10] |
| 4,4'-Difluorodibenzalacetone | 4-Bromophenylhydrazine HCl | 100 | 75 | 30 | 80 | [10] |
Conclusion
Microwave-assisted synthesis is a robust and efficient methodology for the preparation of a wide array of pyrazole derivatives. The protocols outlined in this document demonstrate the significant advantages of this technology, including rapid reaction times, high yields, and environmentally friendly conditions. These methods are highly adaptable and can be applied to the synthesis of diverse libraries of pyrazole-based compounds for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
One-Pot Synthesis of Substituted Pyrazole-4-carbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole-4-carbonitriles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Their structural motif is a cornerstone in the development of numerous therapeutic agents. The efficient and sustainable synthesis of these molecules is of paramount importance in medicinal chemistry and drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple and readily available starting materials in a single synthetic operation. This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, minimized waste generation, and overall higher efficiency.
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazole-4-carbonitriles, focusing on various catalytic systems and reaction conditions.
General Reaction Scheme
The most common one-pot synthesis of substituted pyrazole-4-carbonitriles involves a three-component reaction between an aromatic aldehyde, malononitrile, and a hydrazine derivative.
Caption: General one-pot synthesis of pyrazole-4-carbonitriles.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is crucial for the efficiency and selectivity of the one-pot synthesis. A variety of catalysts have been successfully employed, ranging from metal complexes to organocatalysts and nanoparticles. The following table summarizes the performance of different catalytic systems.
| Catalyst | Key Advantages | Typical Reaction Conditions | Yield (%) | Reference |
| Ionic Liquid | Eco-friendly, reusable, reduced reaction time.[1] | Microwave irradiation.[1] | High | [1] |
| CuO/ZrO2 | Heterogeneous, easily separable and reusable.[2] | Not specified. | Not specified | [2] |
| Fe3O4@SP@TA Nanocomposite | Magnetically separable, reusable, green.[3] | Mechanochemical (solid state).[3] | High | [3] |
| Sodium p-toluene sulfonate (NaPTS) | Water-soluble, recyclable polymer catalyst.[4] | Aqueous medium, rapid reaction (as fast as 5 minutes).[4] | Good to excellent | [4] |
| Pd(II) Thiazole Complex | High yields, short reaction times, mild conditions.[5] | Ultrasonic irradiation, water as solvent.[5][6] | Excellent | [5][6] |
| Ag/ZnO Nanoparticles | Recyclable, green protocol.[7] | Aqueous ethanol.[7] | Excellent | [7] |
| Sulfonated Polyvinyl Alcohol (SPVA) | Heterogeneous acid catalyst, solvent-free conditions.[8] | Ambient temperature. | up to 89% | [8] |
| Fe3O4@SiO2@Tannic acid | Magnetically separable, reusable, mechanochemical.[9] | 80°C. | High | [9] |
| Citric Acid | Mild, non-toxic, inexpensive organocatalyst. | Water, 80°C. | Good | |
| LDH@PTRMS@DCMBA@CuI | Novel nano catalyst, high activity and selectivity.[10] | H2O/EtOH, 55°C. | 85-93% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature. These protocols can be adapted based on the specific substrates and available laboratory equipment.
Protocol 1: Microwave-Assisted Synthesis in an Ionic Liquid
This protocol is based on a cost-effective and eco-friendly procedure.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ionic liquid (e.g., [bmim]BF4) (2 mL)
-
Ethanol for recrystallization
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in the ionic liquid (2 mL).
-
Securely cap the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable power and for a time optimized for the specific substrates (e.g., 2-5 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture.[1]
-
Collect the solid product by filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure substituted pyrazole-4-carbonitrile.
Caption: Workflow for microwave-assisted synthesis.
Protocol 2: Ultrasonic-Assisted Synthesis using a Pd(II) Thiazole Complex
This protocol utilizes ultrasonic irradiation to enhance the reaction rate under mild conditions.[5][6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Pd(II) thiazole complex (catalytic amount, e.g., 0.1 mol%)
-
Water (30 mL)
Procedure:
-
In a round-bottomed flask, suspend the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Pd(II) thiazole complex catalyst in water (30 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power (e.g., 20 kHz, 40 W) at 80°C.[5]
-
Monitor the reaction by TLC until completion (typically within 15-30 minutes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to separate the solid product and the catalyst.[5]
-
Wash the solid with water.
-
The catalyst can often be recovered from the filtrate for reuse.
-
The crude product can be further purified by recrystallization if necessary.
Caption: Workflow for ultrasonic-assisted synthesis.
Protocol 3: Mechanochemical Synthesis using a Magnetically Separable Nanocatalyst
This protocol describes a solvent-free, environmentally friendly method using a magnetically separable catalyst.[3][9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Fe3O4-based nanocatalyst (e.g., Fe3O4@SiO2@Tannic acid) (catalytic amount, e.g., 0.1 g)
Procedure:
-
In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the magnetic nanocatalyst.
-
Grind the mixture with a pestle at room temperature or with gentle heating (e.g., 80°C) for the required time (typically 10-30 minutes).[9]
-
Monitor the reaction progress by TLC.
-
After completion, add a suitable solvent (e.g., ethanol) to the mixture.
-
Separate the catalyst from the reaction mixture using an external magnet.
-
Decant the solvent containing the dissolved product.
-
The catalyst can be washed with the solvent, dried, and reused for subsequent reactions.[3][9]
-
Evaporate the solvent from the product solution under reduced pressure.
-
The resulting solid can be recrystallized to obtain the pure product.
Conclusion
The one-pot synthesis of substituted pyrazole-4-carbonitriles through multicomponent reactions offers a highly efficient and versatile platform for the generation of a diverse library of these important heterocyclic compounds. The choice of catalyst and reaction conditions can be tailored to achieve high yields, short reaction times, and environmentally benign processes. The protocols outlined in this document provide a solid foundation for researchers to explore and optimize the synthesis of novel pyrazole derivatives for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Cyano Group in 1-Benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of the cyano group in 1-Benzyl-1H-pyrazole-4-carbonitrile. This versatile starting material is a valuable building block in medicinal chemistry, and the transformations of its cyano group open avenues to a diverse range of pyrazole derivatives with potential therapeutic applications. The pyrazole moiety is a common scaffold in many approved drugs.
Overview of Functionalization Pathways
The cyano group of this compound can undergo several key transformations, providing access to a variety of functional groups, including carboxylic acids, primary amines, amides, ketones, and tetrazoles. These transformations significantly expand the chemical space accessible from this starting material, allowing for extensive structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Key functionalization pathways of this compound.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key transformations of the cyano group. The presented data is based on general procedures for nitrile functionalization and may require optimization for this compound.
Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation, yielding 1-Benzyl-1H-pyrazole-4-carboxylic acid, a versatile intermediate for further derivatization, such as amide coupling.
Workflow for Hydrolysis:
Caption: Workflow for the hydrolysis of the nitrile to a carboxylic acid.
Protocol 1: Acid-Catalyzed Hydrolysis [1][2][3]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, water), add concentrated sulfuric acid (e.g., 5-10 eq).
-
Heat the reaction mixture to reflux for several hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Adjust the pH to neutral or slightly basic with a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Base-Mediated Hydrolysis [1]
-
Dissolve this compound (1.0 eq) in an alcoholic solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., 6M NaOH, 5-10 eq).
-
Heat the mixture to reflux for several hours (monitor by TLC).
-
Cool the reaction to room temperature and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
| Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1-Benzyl-1H-pyrazole-4-carboxylic acid | H₂SO₄ (aq) | Ethanol/Water | Reflux | 4-12 h | 70-90 |
| 1-Benzyl-1H-pyrazole-4-carboxylic acid | NaOH (aq) | Ethanol | Reflux | 6-18 h | 75-95 |
Reduction to Primary Amine
Reduction of the nitrile group affords (1-Benzyl-1H-pyrazol-4-yl)methanamine, a key building block for the synthesis of compounds with diverse pharmacological activities.[]
Workflow for Reduction:
References
Application Notes and Protocols: 1-Benzyl-1H-pyrazole-4-carbonitrile in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental evaluation of 1-Benzyl-1H-pyrazole-4-carbonitrile as a candidate compound in agrochemical research. While specific biological activity data for this exact molecule is not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in the development of fungicides, insecticides, and herbicides.[1][2][3] This document outlines the rationale for investigating this compound and provides detailed protocols for its synthesis and bioactivity screening.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their broad spectrum of biological activities.[1][4] The presence of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key feature in many commercial agrochemicals. The carbonitrile and benzyl functional groups can further influence the compound's physicochemical properties and biological activity. Given the established success of pyrazole derivatives in crop protection, this compound represents a promising candidate for screening and development as a novel agrochemical agent.
Potential Applications in Agrochemical Research:
-
Fungicide: Pyrazole derivatives have been successfully developed as fungicides, often targeting the succinate dehydrogenase enzyme (SDHI) in the fungal respiratory chain.
-
Insecticide: The pyrazole scaffold is present in several commercial insecticides, which can act on the nervous system of insects.
-
Herbicide: Certain pyrazole derivatives have been found to exhibit herbicidal activity by inhibiting key plant enzymes.
Synthesis Protocol
A general and efficient method for the synthesis of 1-substituted-1H-pyrazole-4-carbonitriles involves a multi-step reaction sequence starting from readily available materials. The following protocol is a representative example adapted from known procedures for similar compounds.
Workflow for the Synthesis of this compound:
Caption: A potential synthetic pathway for this compound.
Detailed Protocol:
-
Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate:
-
In a round-bottom flask, combine ethyl acetoacetate and triethyl orthoformate.
-
Add a catalytic amount of a suitable acid (e.g., acetic anhydride).
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Remove the excess reagents by distillation under reduced pressure to obtain the intermediate product.
-
-
Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester:
-
Dissolve the obtained ethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent (e.g., ethanol).
-
Add benzylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
The product can be isolated by removing the solvent and purifying by column chromatography.
-
-
Hydrolysis to 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid:
-
Dissolve the pyrazole ester in an alcoholic solution of a base (e.g., sodium hydroxide).
-
Heat the mixture under reflux until the hydrolysis is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
-
Amidation to 1-Benzyl-5-methyl-1H-pyrazole-4-carboxamide:
-
Treat the carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride.
-
React the acid chloride with aqueous ammonia to yield the corresponding amide.
-
-
Dehydration to this compound:
-
Dehydrate the amide using a suitable dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride) to obtain the final product, this compound.
-
Agrochemical Screening Protocols
The following are generalized protocols for assessing the fungicidal, insecticidal, and herbicidal activity of this compound.
Fungicidal Activity Screening
Workflow for Fungicidal Activity Assay:
Caption: General workflow for in vitro fungicidal activity screening.
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize.
-
Serial Dilutions: While the PDA is still molten, add the stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus (e.g., Botrytis cinerea, Rhizoctonia solani) onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the growth in the control plate reaches the edge.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control and DT is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 value (the concentration that causes 50% inhibition) by probit analysis.
-
Insecticidal Activity Screening
Workflow for Insecticidal Activity Assay:
Caption: General workflow for insecticidal activity screening using a diet incorporation method.
Protocol (Diet Incorporation Method):
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent.
-
Artificial Diet: Prepare a standard artificial diet for the target insect species (e.g., armyworm, Spodoptera litura).
-
Treatment: Incorporate the test compound into the diet at various concentrations (e.g., 10, 50, 100, 250, 500 ppm). A control diet should contain the solvent only.
-
Bioassay: Place a pre-weighed amount of the treated diet into individual containers. Introduce one larva of a specific instar into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (e.g., 27°C, 60-70% relative humidity, 14:10 h light:dark cycle).
-
Data Collection: Record the number of dead larvae at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the corrected mortality percentage using Abbott's formula:
-
Corrected Mortality (%) = [ (Mortality in treatment - Mortality in control) / (100 - Mortality in control) ] * 100
-
Determine the LD50 value (the dose that causes 50% mortality) using probit analysis.
-
Herbicidal Activity Screening
Workflow for Herbicidal Activity Assay:
References
- 1. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step is the formation of the pyrazole ring to yield 1H-pyrazole-4-carbonitrile. The second step is the N-alkylation of the pyrazole ring with a benzyl group.
Q2: I am getting a low yield in my pyrazole synthesis. What are the common causes?
Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products.[1] To troubleshoot, consider the following:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring its progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Increasing the reaction time or temperature may be necessary.[1]
-
Catalyst: The choice of catalyst can be critical. For the synthesis of the pyrazole ring, various catalysts have been shown to improve yields.[1]
-
Purity of Starting Materials: Impurities in your starting materials can lead to side reactions and lower the yield of your desired product.
Q3: I am observing a mixture of products after the N-benzylation step. What is happening?
When N-alkylating an unsymmetrical pyrazole, such as 1H-pyrazole-4-carbonitrile, the alkylation can occur at either of the two nitrogen atoms (N1 or N2), resulting in a mixture of regioisomers. The formation of these isomers is a common challenge.
Q4: How can I improve the regioselectivity of the N-benzylation to favor the desired 1-benzyl isomer?
Controlling the regioselectivity of the N-alkylation is a key challenge. Several factors can influence the outcome:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.
-
Base Selection: The choice of base is critical. A commonly used and effective combination for regioselective N1-alkylation is potassium carbonate (K₂CO₃) in dimethylformamide (DMF). In some cases, switching to a stronger base like sodium hydride (NaH) can prevent the formation of regioisomeric products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS to ensure full consumption of starting materials.[1] |
| Poor quality of starting materials. | Ensure the purity of your 1H-pyrazole-4-carbonitrile and benzylating agent. | |
| Ineffective base for N-alkylation. | If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH). | |
| Formation of multiple products (isomers) | Lack of regioselectivity in the N-benzylation step. | Modify the solvent system. Polar aprotic solvents like DMF or DMSO can improve selectivity. Optimize the base used; K₂CO₃ in DMSO is a good starting point for N1-alkylation. |
| Difficult purification | Presence of unreacted starting materials and side products. | Optimize the reaction to go to completion. For purification, consider column chromatography or recrystallization. A general method for purifying pyrazoles involves forming an acid addition salt, which can then be crystallized.[2] |
| Product decomposition | Harsh reaction conditions. | If using high temperatures, consider if a milder, catalyst-based approach could be used for the pyrazole ring formation. For the N-alkylation, if using a very strong base, ensure the reaction is performed at a controlled temperature (e.g., starting at 0 °C).[3] |
Experimental Protocols
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives (A closely related procedure)
This protocol describes a one-pot, three-component synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives.[1]
Materials:
-
Phenyl hydrazine (1 mmol)
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
H₂O/EtOH (1:1, 1 mL)
Procedure:
-
Combine phenyl hydrazine, the benzaldehyde derivative, malononitrile, and the catalyst in a round-bottomed flask.
-
Add the H₂O/EtOH solvent.
-
Stir the mixture at 55 °C.
-
Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 1:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add hot ethanol or chloroform to the reaction mixture and separate the catalyst by centrifugation.
-
Evaporate the solvent from the reaction mixture.
-
Recrystallize the product from ethanol to yield the purified 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.[1]
General Protocol for N-Alkylation of Pyrazoles
This is a general procedure for the N-alkylation of a pyrazole ring which can be adapted for the benzylation of 1H-pyrazole-4-carbonitrile.[3]
Materials:
-
1H-pyrazole-4-carbonitrile (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Benzyl bromide (1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H-pyrazole-4-carbonitrile in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired this compound.[3]
Data Presentation
Table 1: Catalyst Screening for the Synthesis of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [4]
| Entry | Catalyst (10 mol%) | Solvent | Time (min) | Yield (%) |
| 1 | - | Water | - | No Reaction |
| 2 | K₂CO₃ | Water | 160 | 37 |
| 3 | Vitamin B1 | Water | 60 | 65 |
| 4 | Glycine | Water | 90 | 60 |
| 5 | PTSA | Water | 70 | 72 |
| 6 | KCl | Water | 120 | 78 |
| 7 | NaBr | Water | 60 | 85 |
| 8 | NaI | Water | 50 | 80 |
| 9 | NaCl | Water | 20 | 90 |
| 10 | NaCl | DMF | 180 | 72 |
| 11 | NaCl | Ethanol | 60 | 80 |
| 12 | NaCl | Methanol | 90 | 80 |
Table 2: Synthesis of various 5-amino-1-phenyl-pyrazole-4-carbonitrile derivatives using NaCl as a catalyst in water. [4]
| Product | Ar-CHO | Time (min) | Yield (%) |
| 4a | C₆H₅ | 20 | 90 |
| 4b | 4-Cl-C₆H₄ | 20 | 93 |
| 4c | 4-OMe-C₆H₄ | 20 | 92 |
| 4d | 4-NO₂-C₆H₄ | 18 | 90 |
| 4e | 3-NO₂-C₆H₄ | 20 | 90 |
| 4f | 2-OH-C₆H₄ | 22 | 92 |
| 4g | 4-N,N-dimethyl-C₆H₄ | 15 | 95 |
| 4h | 4-Br-C₆H₄ | 22 | 94 |
| 4i | 2-Cl-C₆H₄ | 20 | 92 |
| 4j | 2-NO₂-C₆H₄ | 18 | 90 |
Visualizations
Caption: General experimental workflow for the N-benzylation of 1H-pyrazole-4-carbonitrile.
Caption: A troubleshooting decision tree for low yield in the synthesis of this compound.
References
common side reactions in the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile. The following information addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is producing a mixture of isomers that are difficult to separate. What is the likely cause and how can I resolve this?
A1: The most probable cause is the formation of a regioisomeric byproduct, this compound, alongside your desired product. This is a common issue in pyrazole synthesis when using a monosubstituted hydrazine like benzylhydrazine with an unsymmetrical 1,3-dielectrophilic partner.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature may favor the formation of one isomer over the other.
-
Solvent Polarity: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents (e.g., ethanol, dioxane, toluene) to optimize the isomeric ratio.
-
pH Control: The pH of the reaction medium can affect the nucleophilicity of the two nitrogen atoms in benzylhydrazine. The addition of a catalytic amount of a weak acid or base may improve selectivity.
-
Purification: If isomeric mixture persists, meticulous column chromatography is often required for separation. Utilize a high-resolution silica gel and a carefully selected eluent system, starting with a low polarity and gradually increasing it.
-
Q2: I have a significant amount of an intermediate that is not converting to the final product. What could this be and how do I promote the cyclization?
A2: You are likely observing an uncyclized intermediate. In the reaction between benzylhydrazine and an activated acetonitrile, a stable acyclic intermediate can form.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: The cyclization step can be slow. Prolonging the reaction time or cautiously increasing the temperature can facilitate the ring closure.
-
Catalyst: The addition of a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can promote the intramolecular cyclization.
-
Dehydration: The cyclization step involves the elimination of a molecule of water or alcohol (depending on the starting materials). Ensuring anhydrous conditions or using a dehydrating agent might drive the reaction to completion.
-
Q3: My final product is contaminated with a compound that has a similar mass spectrum, but different spectroscopic data. What could this side product be?
A3: A common side reaction in pyrazole synthesis is the formation of a dihydropyrazole (pyrazoline) intermediate, which has not been fully aromatized to the pyrazole ring. This is particularly prevalent when the reaction conditions are not sufficiently oxidizing.
-
Troubleshooting:
-
In-situ Oxidation: Often, pyrazoline intermediates can be oxidized to the corresponding pyrazole in the same reaction pot. Stirring the reaction mixture in the presence of air (oxygen) for an extended period can sometimes effect this transformation.
-
Post-synthesis Oxidation: If the pyrazoline has been isolated, it can be oxidized in a separate step. Common oxidizing agents for this purpose include bromine in a suitable solvent or simply heating in glacial acetic acid.
-
Q4: During workup and purification, I am isolating byproducts that appear to be the corresponding amide or carboxylic acid of my target molecule. How can I prevent this?
A4: The nitrile group in this compound is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction workup or purification.[1][2][3] This will lead to the formation of 1-Benzyl-1H-pyrazole-4-carboxamide or 1-Benzyl-1H-pyrazole-4-carboxylic acid.
-
Troubleshooting:
-
Neutral Workup: Avoid strongly acidic or basic conditions during the workup. Use a saturated solution of sodium bicarbonate or ammonium chloride for neutralization, and be mindful of the pH.
-
Purification Conditions: When performing chromatography, avoid highly acidic or basic mobile phase additives. If unavoidable, minimize the contact time.
-
Controlled Hydrolysis: If the amide is the desired product, the hydrolysis of the nitrile can be achieved under controlled acidic or basic conditions.[1]
-
Experimental Protocols
A common and effective method for the synthesis of pyrazole-4-carbonitriles involves the condensation of a hydrazine with an activated acetonitrile derivative. A representative protocol for a similar synthesis is provided below.
Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile
This procedure details the synthesis of a closely related analog and can be adapted for the synthesis of this compound. The primary starting materials are benzylhydrazine and (ethoxymethylene)malononitrile.
-
Procedure:
-
In a round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add benzylhydrazine (1.0 eq) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Potential Side Reactions and Byproducts
| Side Product | Reason for Formation | Proposed Mitigation Strategy |
| This compound (Regioisomer) | Non-selective attack of the two different nitrogen atoms of benzylhydrazine on the electrophilic centers of the reaction partner. | Optimize reaction temperature, solvent polarity, and pH. |
| Acyclic Intermediate | Incomplete intramolecular cyclization. | Increase reaction time/temperature; use of an acid catalyst. |
| 1-Benzyl-4,5-dihydro-1H-pyrazole-4-carbonitrile (Pyrazoline) | Incomplete oxidation of the initially formed pyrazoline ring. | Introduce an in-situ or post-synthesis oxidation step. |
| 1-Benzyl-1H-pyrazole-4-carboxamide | Partial hydrolysis of the nitrile group during workup or purification.[4][5] | Maintain neutral pH during workup; use neutral chromatographic conditions. |
| 1-Benzyl-1H-pyrazole-4-carboxylic acid | Complete hydrolysis of the nitrile group.[2][3] | Maintain neutral pH during workup; use neutral chromatographic conditions. |
Visualizing Reaction Pathways
To better understand the synthetic process and the formation of potential side products, the following diagrams illustrate the key reaction pathways.
Caption: Main synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 5. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives, with a specific focus on controlling regioisomer formation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?
A1: In pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical starting material, such as a 1,3-dicarbonyl compound, reacts with a substituted hydrazine.[1] This can lead to two or more possible substitution patterns on the final pyrazole ring.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in pyrazole synthesis?
A2: The regioselectivity of pyrazole synthesis, particularly in the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.[2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[2] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[4][5] Aprotic dipolar solvents like DMF or NMP can also provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[2][6]
-
Temperature: Reaction temperature can also influence the regiochemical outcome.[7][8]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are not significant enough to direct the reaction towards a single product under your current conditions.
-
Solutions:
-
Change the Solvent: Switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[5]
-
Adjust the Reaction pH: Adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen of the substituted hydrazine, potentially directing the reaction to favor one regioisomer.[1][2] Conversely, basic conditions might favor the other isomer.[2]
-
Modify the Temperature: Systematically varying the reaction temperature may favor the formation of one regioisomer over the other.[7][8]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
-
Solutions:
-
Employ a Regiochemically-Controlled Synthetic Route: Instead of a one-pot condensation, consider a multi-step approach. For example, you can first form a β-enaminone from your 1,3-dicarbonyl precursor. The enamine functionality is less electrophilic than the ketone, which will direct the initial attack of the hydrazine to the ketonic carbon, ensuring the formation of a single regioisomer.[1]
-
Utilize a Different Synthetic Methodology: Explore alternative methods that offer better regiochemical control, such as 1,3-dipolar cycloaddition reactions.[6]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
-
Solution:
-
Chromatographic Separation: The most common method for separating regioisomers is column chromatography.
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.
-
-
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Synthesis of N-Methylpyrazoles
| 1,3-Diketone Substituents (R1, R2) | Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| CF3, 2-Furyl | Ethanol | 60 : 40 | |
| CF3, 2-Furyl | TFE | 85 : 15 | [4] |
| CF3, 2-Furyl | HFIP | 97 : 3 | [4] |
| CF3, Phenyl | Ethanol | Low Selectivity | |
| CF3, Phenyl | TFE | 90 : 10 | |
| CF3, Phenyl | HFIP | 99 : 1 |
Note: Isomer A corresponds to the pyrazole with the R1 group at the 3-position and the R2 group at the 5-position. Isomer B is the corresponding regioisomer.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3-Aryl-5-Trifluoromethyl-N-methylpyrazole using a Fluorinated Alcohol
-
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in HFIP.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the HFIP under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford the desired regioisomer.
-
Visualizations
Caption: Troubleshooting workflow for regioisomer formation.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction time and temperature for pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction time and temperature. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges related to reaction time and temperature in pyrazole synthesis.
Q1: Why is the yield of my pyrazole synthesis consistently low, and how can I improve it?
A1: Low yields are a common issue and can stem from several factors related to reaction kinetics and thermodynamics.[1][2]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting - Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the planned duration, extend the reaction time.[1][3]
-
Troubleshooting - Temperature: Many pyrazole syntheses, like the Knorr synthesis, require heating to proceed at an adequate rate.[4] Increasing the temperature or heating the reaction mixture to reflux can often improve yields.[1] However, be aware that excessively high temperatures can sometimes lead to decomposition or an increase in side products, which can lower the yield of the desired product.[5]
-
-
Suboptimal Catalyst Activity: The catalyst's effectiveness can be highly dependent on temperature.
-
Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.[1][8]
-
Troubleshooting: Adjusting the temperature can help minimize side reactions. Running the reaction at a lower temperature for a longer time may favor the desired product's formation over undesired byproducts.[3]
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[2][8] Hydrazine derivatives, in particular, can degrade over time.[2]
-
Troubleshooting: Always use high-purity starting materials. It is recommended to use a freshly opened or purified hydrazine reagent.[2]
-
Q2: I am observing significant side product formation. How can I optimize the reaction to improve purity?
A2: The formation of side products is often a kinetic vs. thermodynamic control issue, which can be influenced by reaction time and temperature.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the fastest-formed product, which may not be the most stable one. At higher temperatures, the reaction is more likely to be under thermodynamic control, favoring the most stable product.
-
Troubleshooting: Experiment with a range of temperatures. A moderate increase in temperature might be sufficient to overcome the activation energy for the desired product without promoting side reactions.[5] Conversely, if side products are more stable, running the reaction at a lower temperature for a shorter time might yield a purer, albeit smaller, quantity of the desired kinetic product.
-
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, which can minimize the formation of byproducts that may occur over prolonged heating.[9][10][11] Selective dielectric heating can also lead to enhanced selectivity and higher yields compared to conventional reflux methods.[10]
Q3: The reaction is very slow under conventional heating. How can I accelerate it without compromising the product?
A3: Sluggish reactions are a common bottleneck. Besides optimizing temperature, alternative heating methods can be highly effective.
-
Temperature Increase: The simplest approach is to increase the reaction temperature, potentially by switching to a higher-boiling solvent if necessary.[4] Monitor the reaction closely by TLC to ensure the product is stable at the higher temperature.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation is an effective method for accelerating pyrazole synthesis.[10] It couples directly with the molecules in the reaction mixture, leading to rapid and efficient heating.[11] This often results in significantly shorter reaction times and improved yields.[12][13] For example, syntheses that take hours under conventional reflux can often be completed in minutes using a microwave reactor.[10][12]
Q4: How do I determine the optimal reaction time and temperature for a new pyrazole synthesis?
A4: The optimal conditions are highly dependent on the specific substrates used. A systematic approach is required.
-
Literature Precedent: Start by reviewing established protocols for similar pyrazole derivatives.
-
Temperature Screening: Set up several small-scale reactions and run them at different temperatures (e.g., room temperature, 60 °C, 80 °C, and reflux).[4][5] Monitor each reaction by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).
-
Time Course Analysis: Once an optimal temperature is identified, perform a time-course experiment at that temperature to pinpoint when the reaction reaches completion and before significant degradation or side product formation begins.
Data Presentation: Comparison of Synthesis Methods
The choice between conventional heating and microwave-assisted synthesis significantly impacts reaction time and yield. The following table summarizes a comparison for the synthesis of phenyl-1H-pyrazoles.
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
| Reaction Time | 2 hours | 5 minutes |
| Temperature | 75 °C | 60 °C |
| Power | N/A | 50 W |
| Yield | 72 - 90% | 91 - 98% |
| Data sourced from a comparative study on the synthesis of phenyl-1H-pyrazoles.[12] |
Experimental Protocols
Reproducibility is critical in research. Below are representative protocols for both conventional and microwave-assisted pyrazole synthesis.
Protocol 1: Conventional Knorr Pyrazole Synthesis
This protocol details a typical synthesis of a pyrazole derivative using conventional heating (reflux).
Materials:
-
1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate)
-
Hydrazine derivative (e.g., Phenylhydrazine)
-
Solvent (e.g., Glacial Acetic Acid or Ethanol)
-
Stir plate with heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.[14]
-
Carefully add the hydrazine derivative (1.0 equivalent). Note that this addition can be exothermic.[14]
-
Attach the reflux condenser and heat the reaction mixture to reflux (e.g., approximately 100-120 °C) with stirring.[14]
-
Maintain the reflux for 1-2 hours. Monitor the reaction progress periodically by TLC to ensure the consumption of starting materials.[12][14]
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation or crystallization.[14]
-
Isolate the crude product by vacuum filtration.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[14]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol outlines a general procedure for synthesizing pyrazole derivatives using microwave irradiation.
Materials:
-
Substituted dibenzalacetone (1 mmol)
-
Phenylhydrazine hydrochloride (1 mmol)
-
Absolute Ethanol (3 mL)
-
Sodium Hydroxide
-
Microwave vial
-
Microwave reactor
Procedure:
-
Add equimolar amounts of the appropriate substituted dibenzalacetone and phenylhydrazine hydrochloride to a microwave vial containing absolute ethanol (3 mL).[15]
-
Add sodium hydroxide (2.5 mmol) to make the solution alkaline.[15]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and power (e.g., 75 °C, 100 W) for a short duration (e.g., 5-30 minutes).[12][15]
-
Monitor the reaction progress by TLC.[15]
-
After completion, cool the vial to room temperature.
-
Isolate the product, often by simple filtration after adding water to precipitate the compound.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.[14]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in pyrazole synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. eresearchco.com [eresearchco.com]
- 12. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
catalyst selection for the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing actionable solutions to streamline your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction.[1] | Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1] |
| Suboptimal catalyst choice or amount.[1] | Screen different catalysts (acidic, basic, or Lewis acids). For reactions like the Knorr synthesis, catalytic amounts of a protic acid are often effective.[1] In some cases, catalysts like nano-ZnO have been shown to improve yields.[1] | |
| Poor quality of starting materials. | Ensure the purity of reactants, as impurities can lead to side reactions.[2][3] | |
| Formation of stable intermediates. | Adjust reaction conditions, such as increasing the temperature or adding a dehydrating agent, to drive the reaction to completion.[4] | |
| Formation of Regioisomers | Use of unsymmetrical starting materials. | The choice of solvent and the pH of the reaction medium can significantly influence regioselectivity. For instance, acidic conditions may alter the isomeric ratio in the Knorr synthesis.[2][4] |
| Reaction Stalls or is Sluggish | Steric hindrance in starting materials. | Reactions with bulky substituents on the hydrazine or dicarbonyl compound may require higher temperatures or longer reaction times.[5] |
| Product is a Pyrazoline Instead of Pyrazole | Insufficient oxidation of the pyrazoline intermediate. | Introduce an oxidizing agent to facilitate the aromatization to the pyrazole. |
| Discoloration of Reaction Mixture | Formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[3] | Running the reaction under an inert atmosphere can help minimize decomposition. Adding a mild base like sodium acetate can neutralize acid and lead to a cleaner reaction.[3] Purification by recrystallization or column chromatography can remove colored impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce pyrazole-4-carbonitriles?
A1: A prevalent method is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[6][7][8] This approach is often favored for its efficiency and the use of readily available starting materials. Another common method is the palladium-catalyzed cyanation of a corresponding halo-pyrazole.[9][10][11]
Q2: How do I choose the best catalyst for the synthesis of this compound?
A2: Catalyst selection depends on the synthetic route. For the three-component synthesis, a variety of catalysts have been reported to be effective, including simple salts like NaCl in aqueous media, which offers an environmentally benign option.[6][12] Lewis acids and other catalysts like nano-ZnO have also been used to improve yields.[1] For cyanation reactions of a corresponding halo-pyrazole, palladium-based catalysts are commonly employed.[9][10]
Q3: My reaction is not going to completion. What steps can I take?
A3: First, ensure your starting materials are pure.[2][3] Then, consider optimizing the reaction conditions. You can try increasing the reaction temperature, extending the reaction time, or screening different solvents.[1] Monitoring the reaction by TLC or LC-MS will help determine if the reaction is progressing.[1]
Q4: I am observing the formation of byproducts. How can I minimize them?
A4: Side reactions can often be minimized by carefully controlling the reaction temperature and using high-purity starting materials.[1] If you are observing regioisomers, adjusting the pH of the reaction medium or changing the solvent can improve selectivity.[2][4] Running the reaction under an inert atmosphere may also prevent the formation of oxidative byproducts.[3]
Q5: What is a suitable purification method for this compound?
A5: Common purification techniques for pyrazole derivatives include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[2][3] The choice of method will depend on the purity of the crude product and the nature of any impurities.
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the synthesis of pyrazole-4-carbonitrile derivatives via a one-pot, three-component reaction.
| Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |
| NaCl (10 mol%) | Water | 20 | 90 | [6] |
| Vitamin B1 | Water | 60 | 65 | [6] |
| Glycine | Water | 90 | 60 | [6] |
| p-Toluenesulfonic acid (PTSA) | Water | 70 | 72 | [6] |
| KCl | Water | 120 | 78 | [6] |
| NaBr | Water | 60 | 85 | [6] |
| NaI | Water | 50 | 80 | [6] |
| LDH@PTRMS@DCMBA@CuI | - | - | High | [7] |
| Sulfonated Polyvinyl Alcohol (SPVA) | Solvent-free | - | 89 | [8] |
Note: The yields and reaction times are specific to the reported substrates and conditions and may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives using NaCl Catalyst[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Sodium Chloride (NaCl) (10 mol%)
-
Water (10 mL)
-
Absolute alcohol (for recrystallization)
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of water, add 10 mol% of NaCl.
-
Stir the reaction mixture at room temperature. After approximately 10 minutes, a solid precipitate should form, indicating the formation of the Knoevenagel condensation product.
-
To this reaction mass, add phenylhydrazine (1 mmol) and continue stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, filter the solid crude product, wash it with water, and recrystallize it from absolute alcohol.
Protocol 2: Palladium-Catalyzed Cyanation of a Halo-pyrazole (General Concept)[9][10][11]
Materials:
-
1-Benzyl-4-halo-1H-pyrazole (1 eq)
-
Cyanide source (e.g., K₃[Fe(CN)₆], K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(OAc)₂, [Pd(cinnamyl)Cl]₂)
-
Ligand (if required, e.g., XPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF, aqueous media)
Procedure:
-
In a reaction vessel, combine the 1-Benzyl-4-halo-1H-pyrazole, cyanide source, palladium catalyst, ligand (if necessary), and base.
-
Add the solvent and stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the specific catalytic system).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an appropriate work-up, which may involve dilution with an organic solvent, filtration, washing with water and brine, and drying over an anhydrous salt.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. [PDF] One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst | Semantic Scholar [semanticscholar.org]
- 9. Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media » Growing Science [growingscience.com]
Technical Support Center: Overcoming Low Solubility of 1-Benzyl-1H-pyrazole-4-carbonitrile in Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of 1-Benzyl-1H-pyrazole-4-carbonitrile in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The low solubility of this compound can be attributed to its molecular structure, which includes both polar (nitrile and pyrazole ring) and non-polar (benzyl group) functionalities. The overall crystalline structure may also contribute to poor solvation. If the polarity of your chosen solvent is not well-matched to the solute, dissolution will be difficult.
Q2: My reaction is very slow or incomplete. Could this be related to the solubility of my starting material?
A2: Yes, this is a common issue. Even if the starting material appears to have dissolved, the concentration of the dissolved species may be too low to allow for an efficient reaction rate.[1] If the concentration of the reactant in solution is below a certain threshold, the reaction kinetics will be very slow, leading to incomplete conversion or the reaction stalling altogether.
Q3: Upon cooling my reaction mixture for workup, my product has precipitated along with unreacted starting material. How can I resolve this?
A3: This indicates that the solubility of both your starting material and product is highly dependent on temperature. To address this, you can perform the workup at an elevated temperature (if your product is stable) or use a co-solvent system that maintains the solubility of all components at lower temperatures.[1]
Q4: Are there any general strategies to improve the solubility of organic compounds like this compound?
A4: Several techniques can be employed to enhance solubility.[2] These include:
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Co-solvency: Adding a miscible co-solvent to the primary solvent to alter the overall polarity of the medium.
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Temperature Adjustment: Increasing the reaction temperature often increases solubility.
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Sonication: Using high-frequency sound waves to break down intermolecular interactions and facilitate dissolution.[1]
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the poorly soluble compound.[1]
Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during your experiments.
Issue 1: this compound Does Not Visibly Dissolve
-
Possible Cause: The polarity of the chosen solvent is not suitable for this compound.
-
Recommended Solutions:
-
Increase Temperature: Gently heat the mixture while stirring to see if the compound dissolves at a higher temperature. Ensure the temperature is compatible with your reaction conditions.
-
Co-solvent Addition: Gradually add a miscible co-solvent with a different polarity. For example, if you are using a non-polar solvent like toluene, try adding a more polar solvent like THF or DMF. Conversely, if you are in a polar protic solvent like ethanol, a less polar co-solvent might be effective.
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Solvent Screening: If the above fails, a systematic solvent screening should be performed. Test the solubility in a range of common solvents to find a more suitable medium for your reaction.
-
Issue 2: The Reaction is Sluggish or Stalls
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Possible Cause: The concentration of dissolved this compound is too low for the reaction to proceed at a reasonable rate.
-
Recommended Solutions:
-
Increase Solvent Volume: If practical, increase the total volume of the solvent to dissolve more of the starting material. However, be mindful of the impact on reaction concentration and kinetics.
-
Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio of the two solvents to find the optimal mixture for maximum solubility and reaction rate.
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Consider a Different Solvent System: It may be necessary to switch to a solvent in which this compound has higher solubility, even if it requires re-optimization of other reaction parameters.
-
Data Presentation
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | General Notes |
| Non-Polar Aprotic | |||
| Hexane | 1.9 | 69 | Good for non-polar compounds. |
| Toluene | 2.4 | 111 | Can dissolve many organic compounds. |
| Dichloromethane (DCM) | 9.1 | 40 | A versatile solvent for a range of polarities. |
| Polar Aprotic | |||
| Tetrahydrofuran (THF) | 7.6 | 66 | A good general-purpose polar aprotic solvent. |
| Acetonitrile (MeCN) | 37.5 | 82 | A highly polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A high-boiling point, highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | A very high-boiling point, highly polar aprotic solvent. |
| Polar Protic | |||
| Ethanol (EtOH) | 24.6 | 78 | Can participate in hydrogen bonding. |
| Methanol (MeOH) | 32.7 | 65 | Similar to ethanol but more polar. |
| Water | 80.1 | 100 | Highly polar, may be suitable in mixtures. |
Experimental Protocols
Protocol 1: Systematic Solvent and Co-solvent Screening
Objective: To identify a suitable solvent or co-solvent system for a reaction involving this compound.
Materials:
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This compound
-
A selection of solvents from the table above (e.g., Toluene, THF, Acetonitrile, DMF, Ethanol)
-
Small vials or test tubes
-
Stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Add a small, accurately weighed amount of this compound to several vials (e.g., 10 mg).
-
To each vial, add a measured volume of a different solvent (e.g., 1 mL).
-
Stir the mixtures at room temperature for 15-20 minutes and observe for dissolution.
-
If the compound is not fully dissolved, gently heat the vials to your intended reaction temperature and observe again.
-
For vials where the compound remains insoluble, begin adding a co-solvent dropwise, noting the volume required for complete dissolution.
-
Record your observations to determine the most effective solvent or co-solvent system that is compatible with your planned reaction conditions.
Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound
Objective: To provide a generalized workflow for a reaction where the solubility of this compound is a known issue.
Procedure:
-
Initial Setup: To a reaction flask, add this compound and the chosen primary solvent.
-
Dissolution:
-
Method A (Co-solvency): While stirring, gradually add the selected co-solvent until the starting material is fully dissolved.
-
Method B (Thermal): Heat the mixture to the desired reaction temperature until the starting material dissolves.
-
Method C (Sonication): Place the reaction vessel in an ultrasonic bath until the solid is dispersed or dissolved.
-
-
Reagent Addition: Once the starting material is in solution, add the other reagents as required by your specific reaction protocol.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS, GC-MS).
-
Workup Consideration: Be aware that the compound may precipitate upon cooling. If this is an issue, perform the aqueous workup at an elevated temperature or add a co-solvent to the extraction solvent to maintain solubility.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: General experimental workflow for reactions.
References
Technical Support Center: Purification of 1-Benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Benzyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol is a frequently recommended solvent for the recrystallization of pyrazole-4-carbonitrile derivatives.[1][2] A mixed solvent system, such as ethanol-water, can also be effective.[3] The ideal solvent should dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the solution.[4]
Q3: What are the main challenges with purifying this compound using silica gel column chromatography?
A3: The pyrazole ring in this compound has basic nitrogen atoms, which can lead to strong interactions with the acidic surface of standard silica gel. This can result in poor separation, tailing of the product peak, and in some cases, decomposition of the compound on the column.
Q4: How can the challenges with silica gel chromatography be overcome?
A4: To mitigate the issues with standard silica gel, it is highly recommended to use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel with an eluent containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).[3] Alternatively, using a different stationary phase, like neutral alumina, can be a good option for purifying basic compounds like pyrazoles.[3]
Q5: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A5: While specific impurities will depend on the synthetic route, general impurities in pyrazole synthesis can include unreacted starting materials (e.g., benzylhydrazine and a β-ketonitrile precursor), regioisomers (if an unsymmetrical precursor is used), and byproducts from side reactions.[5] For instance, in related pyrazole syntheses, Michael addition products have been observed as contaminants.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent. - Try a mixed solvent system. Add a non-polar "anti-solvent" (like water or hexane) dropwise to the hot, dissolved solution until turbidity appears, then allow it to cool slowly.[3] - Ensure a slow cooling rate to encourage crystal lattice formation. |
| Low recovery of purified product. | The compound is too soluble in the cold recrystallization solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation.[4] - Try a different solvent or solvent system where the compound has lower solubility at room temperature. |
| Crystals are colored or discolored. | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the overall yield.[4] - A second recrystallization may be necessary to achieve a higher purity product. |
| No crystal formation upon cooling. | The solution is not supersaturated, or there are no nucleation sites for crystal growth. | - Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.[7] - Add a seed crystal of pure this compound, if available.[7] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Inappropriate eluent polarity or inefficient column packing. | - Optimize the eluent system by testing different solvent ratios with Thin Layer Chromatography (TLC) beforehand. A common eluent system for N-benzyl pyrazoles is a mixture of hexanes and ethyl acetate.[6] - Ensure the column is packed uniformly to avoid channeling. |
| Significant tailing of the product peak. | Strong interaction between the basic pyrazole and acidic silica gel. | - Use deactivated silica gel by adding 0.1-1% triethylamine to the eluent.[3] - Consider using neutral alumina as the stationary phase.[3] |
| Product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product decomposes on the column. | The compound is unstable on the acidic silica gel. | - Use deactivated silica gel or neutral alumina.[3] - Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by removing soluble impurities.
Methodology:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography using Deactivated Silica Gel
Objective: To purify crude this compound by separating it from impurities with different polarities.
Methodology:
-
Eluent Preparation: Prepare a suitable eluent system, for example, a mixture of hexane and ethyl acetate. Add 0.5% (v/v) triethylamine to the eluent mixture to deactivate the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the prepared eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the prepared eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Decision tree for selecting a purification strategy for this compound.
References
Technical Support Center: Scale-up Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and scalable approach is a one-pot, three-component reaction involving benzylhydrazine, an appropriate C3-synthon, and a source for the nitrile group. A widely used variation of this is the reaction between an aldehyde, malononitrile, and phenylhydrazine or its derivatives.[1][2][3][4] For the synthesis of this compound, this would typically involve the reaction of an appropriate precursor with benzylhydrazine and a source for the carbonitrile.
Q2: What are the critical safety concerns when scaling up this synthesis?
The use of hydrazine derivatives like benzylhydrazine presents the primary safety challenge. Hydrazine and its derivatives can be toxic and are high-energy compounds.[5] Key concerns during scale-up include:
-
Thermal Runaway: Condensation reactions involving hydrazines can be highly exothermic. Without proper heat management, this can lead to a dangerous thermal runaway.[5]
-
Decomposition: Hydrazine derivatives can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of certain metals.[5]
-
Toxicity: Benzylhydrazine is toxic, and exposure should be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods.
Q3: What are the common impurities and side reactions to anticipate during scale-up?
During the synthesis of substituted pyrazoles, several side reactions can lead to impurities:
-
Regioisomer Formation: A significant challenge in pyrazole synthesis is controlling regioselectivity, which can lead to the formation of undesired isomers.[5]
-
Over-alkylation: If the synthesis involves alkylation of a precursor like malononitrile with a benzyl halide, dibenzylation can occur, leading to a significant byproduct.[6]
-
Incomplete Reaction: Unreacted starting materials can remain, complicating the purification process.
-
Byproducts from Michael Addition: In some synthetic routes, Michael addition byproducts can form.
To minimize these impurities, precise control of reaction conditions such as temperature, solvent, and catalyst is crucial.[5]
Q4: How can the exothermic nature of the reaction be managed effectively at a larger scale?
Managing the reaction exotherm is critical for a safe and controlled scale-up.[5] Key strategies include:
-
Slow Addition of Reagents: Add the benzylhydrazine in a controlled, slow manner to the reaction mixture.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to dissipate the heat generated.
-
Dilution: Using an adequate amount of a suitable solvent can help to absorb the heat of the reaction.
-
Monitoring and Control: Implement real-time temperature monitoring and have a clear plan for emergency cooling if necessary.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time or temperature moderately. - Ensure efficient mixing to improve contact between reactants. - Verify the quality and purity of starting materials. |
| Side Product Formation | - Optimize reaction conditions (e.g., lower temperature) to enhance selectivity.[5] - Screen different solvents and catalysts to find conditions that favor the desired product. |
| Product Loss During Workup | - Optimize the solvents and procedures for extraction and recrystallization to minimize loss. |
| Poor Quality of Reagents | - Use reagents from reputable suppliers and consider purification of starting materials if necessary. |
Product Purity Issues
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | - Adjust the reaction temperature; lower temperatures often improve selectivity.[5] - Experiment with different solvents and catalysts to control the regiochemical outcome. |
| Presence of Starting Materials | - Allow for a longer reaction time or a slight increase in temperature to drive the reaction to completion. - Consider using a slight excess of one of the reactants (if it can be easily removed during purification). |
| Ineffective Purification | - For recrystallization, screen a variety of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain soluble. - If recrystallization is insufficient, consider column chromatography with an optimized solvent system.[5] |
Experimental Protocols
General Laboratory Scale Synthesis of a Pyrazole-4-carbonitrile Derivative:
-
To a mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., 10 mL of water or ethanol), add a catalyst (e.g., 10 mol% NaCl or a few drops of a base like piperidine).[4]
-
Stir the reaction mixture at room temperature. The formation of the Knoevenagel condensation product may be observed as a precipitate.[4]
-
To this mixture, add phenylhydrazine or a derivative like benzylhydrazine (1 mmol).
-
Continue stirring the reaction mixture for a suitable time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product often precipitates. Filter the solid, wash it with water, and then recrystallize it from a suitable solvent like absolute alcohol to obtain the purified product.[4]
Note: For a scale-up, this procedure would need significant modification to ensure proper heat management and efficient mixing.
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of various pyrazole-4-carbonitrile derivatives from the literature, which can serve as a reference for optimizing the synthesis of this compound.
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | NaCl | Water | 20 | 90 | [4] |
| 4-Chlorobenzaldehyde | NaCl | Water | 20 | 93 | [4] |
| 4-Nitrobenzaldehyde | NaCl | Water | 18 | 90 | [4] |
| 4-(N,N-dimethylamino)benzaldehyde | NaCl | Water | 15 | 95 | [4] |
| Benzaldehyde | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 15 | 93 | [1] |
| 4-Chlorobenzaldehyde | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 18 | 90 | [1] |
Visualizations
Experimental Workflow for Synthesis and Purification
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the effect of pH on the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles, and how does pH play a role? A1: The most prevalent method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, often called the Knorr pyrazole synthesis.[1] The pH of the reaction medium is a critical parameter that can influence reaction rate, yield, and, most importantly, regioselectivity.[2][3]
Q2: How does pH influence the regioselectivity of the reaction? A2: When using an unsymmetrical 1,3-dicarbonyl or a substituted hydrazine, a mixture of regioisomers can form.[2][4] The pH can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and influence which nitrogen atom initiates the cyclization.[4] Acidic conditions might favor the formation of one isomer by altering the reaction pathway, while neutral or basic conditions could favor the other.[2]
Q3: Can pH affect the reaction yield? A3: Yes, pH can significantly impact the yield. For instance, adding a catalytic amount of acid (e.g., HCl) can accelerate the dehydration step of the reaction, leading to higher yields in a shorter time.[1] However, incorrect pH can also lead to the formation of side products or degradation of starting materials, thereby reducing the overall yield.[2][5]
Q4: What are common side reactions related to pH in pyrazole synthesis? A4: Besides the formation of regioisomers, improper pH control can lead to other issues.[4] Highly acidic conditions, particularly when using hydrazine salts, can promote the formation of colored impurities or byproducts.[2] In some cases, the presence of a strong base can cause deprotonation at the C3 position of the pyrazole ring, potentially leading to ring-opening.[6]
Q5: How can I distinguish between different pyrazole regioisomers? A5: A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments like NOESY, is the most powerful tool for unambiguous structure determination.[4] These techniques can identify the relative positions of substituents on the pyrazole ring.[4]
Troubleshooting Guides
Issue 1: Low Reaction Yield or Incomplete Conversion
-
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time.
-
Potential pH-Related Cause: The reaction may be proceeding too slowly due to suboptimal pH, or stable intermediates may not be readily converting to the final product. The dehydration of the hydroxylpyrazolidine intermediate is often the rate-determining step and is typically acid-catalyzed.[3]
-
Solutions:
-
Add Catalytic Acid: Introduce a catalytic amount of a protic acid like acetic acid or a mineral acid (e.g., a few drops of concentrated HCl) to the reaction mixture.[1][7] This can facilitate imine formation and accelerate the final dehydration step.[1]
-
Optimize Temperature: If adding acid is not sufficient, consider increasing the reaction temperature or switching to microwave-assisted synthesis to drive the reaction to completion.[7]
-
Check Starting Material Purity: Impurities in the hydrazine or dicarbonyl compounds can inhibit the reaction or lead to side products.[2]
-
Issue 2: Formation of a Mixture of Regioisomers
-
Symptoms: NMR analysis of the crude or purified product shows two distinct sets of signals, indicating the presence of more than one isomeric pyrazole.
-
Potential pH-Related Cause: The reaction conditions (including pH) are not optimized to favor the formation of a single regioisomer from an unsymmetrical starting material.
-
Solutions:
-
Systematic pH Adjustment: Methodically adjust the pH of the reaction. Run small-scale parallel reactions under acidic (e.g., with acetic acid), neutral, and mildly basic (e.g., with sodium acetate) conditions to determine which condition favors your desired isomer.[2]
-
Solvent Choice: The choice of solvent can work in tandem with pH to influence regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents like ethanol in some cases.[2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can also dramatically increase regioselectivity.
-
Issue 3: Discoloration of the Reaction Mixture
-
Symptoms: The reaction mixture turns dark yellow, red, or brown during the synthesis.
-
Potential pH-Related Cause: The discoloration is often due to the decomposition of hydrazine starting materials or the formation of colored byproducts, which can be promoted by acidic conditions, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2]
-
Solutions:
-
Add a Mild Base: If you are using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid generated and lead to a cleaner reaction profile.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative processes that can contribute to color formation.[4]
-
Purification: While not a preventative measure, activated carbon treatment or column chromatography can often remove these colored impurities during workup.[2]
-
Quantitative Data Summary
The effect of pH on pyrazole synthesis is highly substrate-dependent. The following table summarizes general trends observed in the literature.
| pH Condition | Effect on Yield | Effect on Regioselectivity | Common Observations & Potential Issues |
| Acidic (e.g., catalytic HCl, Acetic Acid) | Often increases yield by accelerating the rate-limiting dehydration step.[1] | Can significantly favor the formation of one regioisomer over the other.[2] | May cause decomposition of hydrazine starting materials, leading to colored impurities.[2] |
| Neutral | Yields can be lower due to slower reaction rates, particularly the dehydration step.[3] | May result in a mixture of regioisomers, often approaching a 1:1 ratio in some systems.[1] | Slower reaction times may be required for complete conversion.[4] |
| Basic (e.g., Sodium Acetate, t-BuOK) | Can alter the nucleophilicity of the hydrazine, potentially influencing the reaction pathway.[4] | Can favor the formation of the alternate regioisomer compared to acidic conditions.[2] | Strong bases may cause deprotonation and subsequent ring-opening of the pyrazole product.[6] |
Experimental Protocols
General Protocol for pH-Controlled Knorr Synthesis of a Substituted Pyrazole
This protocol describes the synthesis of a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, with an emphasis on pH control to influence regioselectivity.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine or its hydrochloride salt (1.1 eq)
-
Solvent (e.g., Ethanol, DMF, or 2,2,2-trifluoroethanol)
-
pH modifier (e.g., Glacial acetic acid, Sodium acetate)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask and reflux condenser
-
TLC plates and appropriate eluent system
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in the chosen solvent.
-
pH Adjustment (Perform this step based on your desired outcome):
-
For Acidic Conditions: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
For Buffered/Mildly Basic Conditions: If using a hydrazine hydrochloride salt, add a mild base like sodium acetate (1.1 eq) to neutralize the HCl in situ.[2]
-
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature). Monitor the progress of the reaction by TLC until the starting material is consumed.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[4]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired pyrazole.[2][4]
-
Characterization: Confirm the structure and regiochemistry of the purified product using NMR (¹H, ¹³C, NOESY), MS, and IR spectroscopy.
Visualizations
Caption: A logical workflow for troubleshooting common issues in pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for obtaining 1-Benzyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The methods compared are the direct N-benzylation of pyrazole-4-carbonitrile and a one-pot multi-component reaction. This document aims to furnish researchers with the necessary data and protocols to select the most suitable synthesis route for their specific needs, considering factors such as yield, reaction time, and procedural complexity.
Method 1: N-Benzylation of Pyrazole-4-carbonitrile
This approach involves the direct alkylation of the pyrazole ring of the readily available starting material, pyrazole-4-carbonitrile, with a benzylating agent. This method is a straightforward and common strategy for the N-functionalization of pyrazole derivatives.
Experimental Protocol
A typical procedure for the N-benzylation of a pyrazole involves the deprotonation of the pyrazole nitrogen followed by nucleophilic substitution with a benzyl halide.[1]
Materials:
-
Pyrazole-4-carbonitrile
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
While stirring the solution at room temperature, add a solution of pyrazole-4-carbonitrile (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir for 30 minutes to ensure complete deprotonation.
-
Add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pure this compound.[1]
Method 2: One-Pot Multi-component Synthesis
This method involves the condensation of multiple starting materials in a single reaction vessel to construct the desired pyrazole ring system in one step. While potentially more complex in terms of reaction mechanism, this approach can be highly efficient by avoiding the isolation of intermediates. A plausible one-pot synthesis for pyrazole-4-carbonitrile derivatives involves the reaction of a hydrazine, an aldehyde, and a nitrile-containing compound.[2][3][4][5]
Experimental Protocol
A general procedure for a one-pot synthesis of a pyrazole-4-carbonitrile derivative is as follows:
Materials:
-
Benzylhydrazine
-
A suitable aldehyde (e.g., formaldehyde or a precursor)
-
Malononitrile
-
A suitable catalyst (e.g., sodium chloride)[4]
-
A suitable solvent (e.g., aqueous media)[4]
Procedure:
-
To a reaction vessel, add the aldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent.
-
Add the catalyst (e.g., 10 mol% NaCl) and stir the mixture at room temperature.[4]
-
After the formation of the Knoevenagel condensation product (as monitored by TLC), add benzylhydrazine (1 mmol) to the reaction mixture.[4]
-
Continue stirring until the formation of the pyrazole is complete (monitored by TLC).
-
Upon completion, the solid crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.[4]
Performance Comparison
| Parameter | Method 1: N-Benzylation | Method 2: One-Pot Synthesis |
| Starting Materials | Pyrazole-4-carbonitrile, Benzyl bromide | Benzylhydrazine, Aldehyde, Malononitrile |
| Reaction Time | Variable, typically a few hours | Typically shorter, from minutes to a few hours[4] |
| Yield | Generally high (e.g., 87% for a similar benzylation)[1] | Can be excellent (e.g., up to 90% for similar derivatives)[4] |
| Procedural Steps | Two distinct steps (deprotonation, alkylation) | Single operational step |
| Purification | Column chromatography is often required[1] | Often purified by simple filtration and recrystallization[4] |
| Green Chemistry Aspect | Uses organic solvents like THF and EtOAc | Can be performed in aqueous media with a simple salt catalyst[4] |
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthesis method.
Signaling Pathway Analogy for Synthesis
The following diagram illustrates the conceptual "pathway" of each synthesis, analogous to a signaling cascade.
Caption: Conceptual pathways for the two synthesis methods.
References
A Comparative Guide to the Synthesis of Pyrazole Derivatives: Knorr Synthesis vs. Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The efficient synthesis of pyrazole derivatives is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison between the classical Knorr pyrazole synthesis and modern multicomponent reactions (MCRs), offering insights into their respective advantages and disadvantages. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Knorr Synthesis vs. Multicomponent Reactions
| Feature | Knorr Pyrazole Synthesis | Multicomponent Reactions (MCRs) |
| Reactants | 1,3-Dicarbonyl compound, Hydrazine | 3 or more starting materials |
| Process | Typically a two-component condensation | One-pot reaction |
| Atom Economy | Moderate | High |
| Environmental Impact | Often requires organic solvents and heating | Can be designed to be more environmentally benign (e.g., using green solvents, catalysts)[1][2] |
| Versatility | Good for simple, substituted pyrazoles | Excellent for generating molecular diversity and complex structures[3] |
| Yields | Generally good to excellent[4] | Variable, but can be very high[3][5] |
| Reaction Time | Can be several hours | Often shorter reaction times[6] |
Introduction to the Synthetic Approaches
The Knorr pyrazole synthesis , first reported in 1883, is a robust and time-tested method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.[7][9]
Multicomponent reactions (MCRs) , in contrast, are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials.[6] For pyrazole synthesis, MCRs offer a highly efficient route to complex and diverse molecular architectures, often with significant advantages in terms of atom economy and procedural simplicity.[3][5][10]
Quantitative Comparison of Performance
The following tables summarize quantitative data from published experimental procedures, providing a basis for comparing the performance of the Knorr synthesis and MCRs in the preparation of pyrazole derivatives. It is important to note that direct comparisons can be challenging due to the variability in substrates, catalysts, and reaction conditions.
Table 1: Knorr Pyrazole Synthesis - Representative Examples
| Product | Starting Materials | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Methyl-1-phenyl-5-pyrazolone | Ethyl acetoacetate, Phenylhydrazine | Acetic acid (cat.) / 1-Propanol | 100 | 1 | ~79 | [8][11] |
| 1,5-Dimethyl-2-phenylpyrazol-3-one | Ethyl acetoacetate, Phenylhydrazine, Methyl iodide | - / Reflux | Reflux | 1 | - | [7] |
| 3,5-Dimethyl pyrazole | Acetylacetone, Hydrazine hydrate | Ammonium chloride / Ethanol | Reflux | - | - | [12] |
Table 2: Multicomponent Reactions for Pyrazole Derivatives - Representative Examples
| Product Type | No. of Components | Starting Materials | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pyrano[2,3-c]pyrazoles | 4 | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Piperidine / Water | RT | 20 min | 85-93 | [3] |
| Pyranopyrazoles | 4 | Aryl aldehyde, Hydrazine, Ethyl acetoacetate, Malononitrile | Sodium benzoate / Water | 25 | - | up to 45 | [13] |
| Substituted Pyrazoles | 3 | Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium acetate / Water | Reflux | 1 h | Good | [14] |
| Pyranopyrazoles | 4 | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Fe3O4 Nanoparticles / Water | RT | 15 min | High | [15] |
| Pyranopyrazoles | 4 | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | ZnO Nanoparticles / Aqueous medium | RT | - | High | [15] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is adapted from established procedures for the Knorr synthesis.[16]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (for recrystallization)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.
-
Heat the mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with diethyl ether.
-
Recrystallize the solid from hot ethanol to yield the pure 3-methyl-1-phenyl-5-pyrazolone.
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is a representative example of a green MCR for the synthesis of pyranopyrazole derivatives.[3][13]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Piperidine (catalytic amount)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from ethanol.
Mandatory Visualizations
Knorr Pyrazole Synthesis Workflow
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
Multicomponent Reaction for Pyrazole Synthesis
Caption: Logical relationship in a one-pot multicomponent synthesis of a pyrazole derivative.
Pyrazole Derivatives as Kinase Inhibitors in Signaling Pathways
Many pyrazole derivatives exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[17][18][19] Two of the most prominent pathways targeted by pyrazole-based inhibitors are the PI3K/AKT/mTOR and MAPK/ERK pathways.
Caption: Inhibition of PI3K/AKT/mTOR and MAPK/ERK signaling pathways by pyrazole derivatives.
Discussion and Conclusion
The choice between the Knorr synthesis and multicomponent reactions for the preparation of pyrazole derivatives depends heavily on the specific research goals.
The Knorr synthesis remains a highly valuable and reliable method, particularly for accessing less complex, substituted pyrazoles. Its straightforward procedure and often high yields make it an excellent choice for routine synthesis and for generating foundational pyrazole structures. However, its limitations become apparent when targeting highly diverse or complex molecular architectures. The stepwise nature of the Knorr synthesis can also lead to lower overall efficiency and greater waste generation compared to MCRs.
Multicomponent reactions represent a more modern and "green" approach to pyrazole synthesis.[1][2] Their ability to construct complex molecules in a single step from simple starting materials leads to higher atom economy, reduced solvent usage, and shorter reaction times.[6][20] This makes MCRs particularly well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery. The operational simplicity of MCRs is another significant advantage, often involving simple mixing of reactants and a catalyst, followed by an easy work-up procedure.[14]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jetir.org [jetir.org]
- 13. growingscience.com [growingscience.com]
- 14. preprints.org [preprints.org]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of 1-Benzyl-1H-pyrazole-4-carbonitrile and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activity of 1-Benzyl-1H-pyrazole-4-carbonitrile against other notable pyrazole derivatives, supported by experimental data from peer-reviewed literature. We delve into their antimicrobial, antitumor, and enzyme inhibitory properties, offering a valuable resource for drug discovery and development.
Comparative Analysis of Biological Activities
While specific quantitative biological data for this compound is limited in publicly available literature, a comparative analysis with structurally related pyrazole-4-carbonitrile and N-benzyl pyrazole derivatives provides insights into its potential activities. The following tables summarize the biological performance of various pyrazole compounds.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The data below compares the activity of various pyrazole-4-carbonitrile and related derivatives.
Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Test Organism(s) | Activity Metric | Result | Reference(s) |
| 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives | Candida albicans | Zone of Inhibition | Positive intermediate inhibition | [1] |
| Pyrazole-4-carbonitrile derivatives | Aspergillus fumigatus, Fusarium oxysporum, Candida albicans | MIC (μg/mL) | 4 - 2048 | [2] |
| Pyrazole-4-carbonitrile derivatives | Gram-positive and Gram-negative bacteria | MIC (μg/mL) | 4 - 2048 | [2] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC (μM) | 25.1 | [3] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-susceptible Staphylococcus aureus (MSSA) | MIC (μM) | 91.0 | [3] |
| N-ethyl, N-benzyl and N-benzoyl-3-indolyl pyrazoles | Candida albicans | Antimicrobial Activity | 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine (11b) was the most active. | [4] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The antiproliferative effects of pyrazole derivatives against various cancer cell lines are well-documented. Many of these compounds exert their effects through the inhibition of critical signaling pathways involved in cancer progression.
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Result (IC₅₀/GI₅₀ in µM) | Reference(s) |
| Pyrazolo[4,3-c]pyridine derivatives | MCF-7, HepG2, HCT116 | IC₅₀ (µg/mL) | 1.937 - 3.695 | |
| Pyrazole benzothiazole hybrids | HT29, PC3, A549, U87MG | IC₅₀ (µM) | 3.17 - 6.77 | [5] |
| Indole-pyrazole derivatives | HCT116, MCF-7, HepG2, A549 | IC₅₀ (µM) | < 23.7 | [5] |
| Pyrazole-arylacetamide hybrids | MCF-7 | IC₅₀ (µM) | 0.604 - 0.665 | [6] |
| 5-amino-pyrazole-4-carbonitrile hybrids | MCF-7, HCT-116 | IC₅₀ (µM) | 3.18 - 10.02 | [6] |
| Pyrazole-linked carbothioamide derivatives | Raji | IC₅₀ (µM) | 6.51 | [7] |
| Pyrazole-containing sugar derivatives | HepG2, A549 | IC₅₀ | Good inhibitory activity | [8] |
IC₅₀: Half maximal inhibitory concentration; GI₅₀: Half maximal growth inhibition
Enzyme Inhibitory Activity
Many pyrazole derivatives owe their biological activities to the specific inhibition of enzymes that play crucial roles in disease pathogenesis. Kinases, in particular, are common targets for pyrazole-based inhibitors in cancer therapy.
Table 3: Comparative Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Activity Metric | Result (IC₅₀) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2/cyclin A2 | % Inhibition @ 10 µM | 60% | [5] |
| Pyrazole-linked indole derivatives | CDK2 | IC₅₀ | 0.074 - 0.095 µM | [5] |
| 1,3,4-Triarylpyrazoles | EGFR, AKT1, AKT2, BRAF V600E, p38α, PDGFRβ | % Inhibition @ 100 µM | >94% | [9] |
| Pyrazole carbaldehyde derivatives | PI3 Kinase | IC₅₀ | 0.25 µM | [5] |
| Benzimidazole benzylpyrazole | KDM4 isoforms | Biochemical assays | Improved potency | [10] |
| 4,5-dihydro-1H-pyrazole derivatives | nNOS | % Inhibition | 62% - 70% | [11] |
| Pyrazole-based heterocyclic compounds | Butyrylcholinesterase | Selective Inhibition | Compound 4 was a selective inhibitor. | [12] |
CDK2: Cyclin-dependent kinase 2; EGFR: Epidermal growth factor receptor; PI3K: Phosphoinositide 3-kinase; KDM4: Lysine demethylase 4; nNOS: Neuronal nitric oxide synthase.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials.[13][14][15][16][17]
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in sterile saline from a fresh culture.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface using sterile forceps.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-18 hours).
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Enzyme Inhibition: In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[9][23][24][25][26]
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the kinase, a specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated for a set period to allow for the kinase to phosphorylate its substrate.
-
Detection: The amount of ATP consumed or the amount of phosphorylated substrate produced is measured. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, where the luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
Visualizing Molecular Interactions and Workflows
Diagrams are provided below to illustrate a typical experimental workflow and key signaling pathways often targeted by pyrazole-based anticancer agents.
Caption: A typical workflow for the synthesis and biological evaluation of novel pyrazole compounds.
Caption: The PI3K/Akt signaling pathway, a common target for pyrazole-based anticancer agents.
References
- 1. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. srrjournals.com [srrjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. asm.org [asm.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Pyrazole-4-Carbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole-4-carbonitrile and its derivatives is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of pyrazole-4-carbonitrile derivatives, highlighting key metrics such as reaction time, temperature, solvent system, and product yield. This data has been compiled from recent literature to provide a clear and objective comparison.
| Catalyst | Type | Reactants | Reaction Time | Temperature (°C) | Solvent | Yield (%) | Reference |
| FeCl₃/PVP | Homogeneous | Arylhydrazines, Malononitrile derivatives | 2-4 h | Not Specified | Water/PEG-400 | up to 97 | [1] |
| Sodium p-toluenesulfonate (NaPTS) | Homogeneous | Phenylhydrazine, Aldehyde derivatives, Malononitrile | 5 min | Not Specified | Aqueous media | High | [1][2] |
| LDH@PTRMS@DCMBA@CuI | Heterogeneous Nanocatalyst | Phenyl hydrazine, Benzaldehyde derivatives, Malononitrile | 15-27 min | 55 | Water/Ethanol | 85-93 | [3] |
| Pd(II) complex (MATYPd) | Heterogeneous | Aromatic aldehyde, Malononitrile, Phenylhydrazine | 20 min | 80 | H₂O | up to 97 | [4][5] |
| SnO–CeO₂ Nanocomposite | Heterogeneous | Substituted aromatic aldehydes, Malononitrile, Phenylhydrazine | Not Specified | Room Temp | Water | 81-96 | [6] |
| NaCl | Homogeneous | 4-methoxy benzaldehyde, Malononitrile, Phenylhydrazine | 20 min | Room Temp | Water | 90 | [7] |
| Sulfonated Polyvinyl Alcohol (SPVA) | Heterogeneous | Aromatic aldehyde, Malononitrile, Phenyl hydrazine | Not Specified | Ambient | Solvent-free | 89 | [2][8] |
| Magnetic Fe₃O₄ Nanoparticles | Heterogeneous | Aldehydes/Ketones, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | 15 min | Room Temp | Water | High | [9] |
| Fe₃O₄@SiO₂@Tannic acid | Heterogeneous Nanocatalyst | Azo-linked aldehydes, Malononitrile, Phenylhydrazine/p-tolylhydrazine | Not Specified | 80 | Not Specified | High | [10] |
| CuO/ZrO₂ | Heterogeneous | Substituted aldehydes, Phenylhydrazine, Malononitrile | Not Specified | Not Specified | Aqueous media | High | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of pyrazole-4-carbonitrile derivatives using selected high-performing catalysts.
Protocol 1: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using LDH@PTRMS@DCMBA@CuI Nanocatalyst[3]
-
Catalyst Preparation: The LDH@PTRMS@DCMBA@CuI nanocatalyst is synthesized by stabilizing nano copper on a layered double hydroxide functionalized with N1,N3-dicarbamimidylbenzene-1,3-disulfonamide (DCMBA).
-
Reaction Setup: In a reaction vessel, combine malononitrile (1 mmol), phenyl hydrazine (1 mmol), and 4-chlorobenzaldehyde (1 mmol) in a water/ethanol solvent mixture.
-
Catalyst Addition: Add 0.05 g of the LDH@PTRMS@DCMBA@CuI catalyst to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 55 °C for 15-27 minutes.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), add chloroform to the vessel and stir for 1 minute. The catalyst is separated by centrifugation. The product is then isolated from the reaction mixture and purified.
-
Catalyst Recycling: The recovered catalyst is washed with ethanol and dried in an oven at 60 °C for reuse in subsequent reactions.
Protocol 2: Ultrasonic-Assisted Synthesis of Pyrazole-4-Carbonitrile Derivatives using a Pd(II) Complex (MATYPd)[4]
-
Reaction Mixture Preparation: In a round-bottom flask, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in 30 mL of water.
-
Catalyst Addition: Add the MATYPd complex catalyst to the mixture.
-
Ultrasonic Irradiation: Stir the mixture at 25 °C and then subject it to ultrasonic irradiation at a frequency of 20 kHz and 40 W power at 80 °C for approximately 20 minutes.
-
Product Isolation: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.
-
Catalyst Recovery: Filter the reaction mixture to recover the solid catalyst. The filtrate is then processed to isolate the pyrazole-4-carbonitrile product.
Reaction Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental procedures can provide a clearer understanding of the synthesis process. The following diagrams, generated using the DOT language, illustrate key workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst | Semantic Scholar [semanticscholar.org]
- 9. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Potential of 1-Benzyl-1H-pyrazole-4-carbonitrile as a Versatile Drug Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. This guide provides a comprehensive validation of 1-Benzyl-1H-pyrazole-4-carbonitrile as a promising drug scaffold by comparing its potential biological performance with alternative heterocyclic systems. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from closely related pyrazole-4-carbonitrile derivatives to provide a representative analysis of the scaffold's potential.
Executive Summary
The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology, anti-inflammatory, and antimicrobial applications. The pyrazole core, functionalized with a benzyl group at the N1 position and a carbonitrile group at C4, offers a versatile platform for structural modifications to optimize potency and selectivity. This guide presents a comparative analysis of this scaffold against other prominent heterocyclic systems, namely oxadiazoles, thiophenes, and tetrazoles, supported by available experimental data for analogous compounds.
Comparative Analysis of Drug Scaffolds
The selection of a core scaffold is a critical decision in drug discovery. The following table summarizes the known biological activities of pyrazole derivatives and compares them with other common heterocyclic scaffolds.
| Scaffold | Anticancer Activity (Representative IC50 in µM) | Anti-inflammatory Activity (Representative IC50 in µM) | Antimicrobial Activity (Representative MIC in µg/mL) | Key Advantages |
| Pyrazole | 0.043 - 23.99 (MCF-7, HT-29) [1] | 0.059 - 3.89 (COX-2) [2][3] | Potent activity reported | Well-established synthetic routes, proven clinical success of derivatives, broad spectrum of activity. |
| Oxadiazole | <10 (A549) | Activity reported | 4 - 32 (S. aureus) [4] | Good metabolic stability, diverse biological activities. |
| Thiophene | 5.46 - 12.58 (Hep3B) [5] | Activity reported | Activity reported | Bioisostere of the benzene ring, present in several approved drugs. |
| Tetrazole | Activity reported | 0.42 - 8.1 (COX-1), 2.0 - 200 (COX-2) [6] | Activity reported | Can act as a bioisostere for carboxylic acids, improving metabolic stability. |
In-Depth Look at this compound's Potential
While specific data for the title compound is scarce, the broader class of pyrazole-4-carbonitrile derivatives has demonstrated significant therapeutic potential.
Anticancer Potential
Numerous pyrazole derivatives have been investigated as potent anticancer agents. They have been shown to target various signaling pathways crucial for cancer cell proliferation and survival.
Targeted Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. Pyrazole derivatives have been designed as inhibitors of EGFR tyrosine kinase.
Caption: EGFR signaling pathway and the inhibitory action of pyrazole scaffolds.
Anti-inflammatory Potential
Chronic inflammation is implicated in a variety of diseases. Pyrazole derivatives, most notably Celecoxib, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).
Targeted Signaling Pathway: TNF-α and NF-κB
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that activates the NF-κB signaling pathway, leading to the expression of inflammatory genes.
Caption: TNF-α/NF-κB signaling pathway and potential inhibition by pyrazole scaffolds.
Antimicrobial Potential
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including pyrazoles, are a rich source of potential new antibiotics. The carbonitrile group in the target scaffold can also contribute to its antimicrobial properties.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the biological activity of pyrazole derivatives.
Synthesis of this compound
A general and adaptable synthesis protocol for 1-substituted-1H-pyrazole-4-carbonitriles is outlined below.
Caption: General workflow for the synthesis of this compound.
Procedure:
-
To a solution of ethoxymethylenemalononitrile (1 equivalent) in ethanol, add benzylhydrazine (1 equivalent).
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The Griess reagent converts nitrite (a stable product of NO) into a colored azo compound, the absorbance of which can be measured to quantify NO production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.[7][8]
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The extensive body of research on related pyrazole derivatives demonstrates a strong potential for this scaffold to yield potent and selective inhibitors for a range of biological targets relevant to cancer, inflammation, and infectious diseases. The synthetic accessibility and the proven track record of the pyrazole core in approved drugs further enhance its attractiveness for drug discovery programs. Further investigation through synthesis and rigorous biological evaluation of this compound and its analogues is warranted to fully unlock its therapeutic potential.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Benzylhydrazine Alternatives for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a class of heterocyclic compounds integral to numerous pharmaceuticals and agrochemicals, heavily relies on the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. While benzylhydrazine is a valuable reagent for introducing a benzyl group onto the pyrazole nitrogen, a variety of alternative reagents can offer distinct advantages in terms of availability, reactivity, and the ability to introduce other key functionalities. This guide provides an objective comparison of common alternatives to benzylhydrazine, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building blocks for their pyrazole synthesis endeavors.
Performance Comparison of Hydrazine Reagents
The choice of hydrazine reagent significantly influences the yield, reaction conditions, and substitution pattern of the resulting pyrazole. The Knorr pyrazole synthesis, the most prevalent method, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[1] Below is a comparative summary of benzylhydrazine and two common alternatives, phenylhydrazine and methylhydrazine, in the synthesis of 3,5-dimethylpyrazoles using acetylacetone as the 1,3-dicarbonyl substrate.
| Reagent | Product | Typical Reaction Conditions | Typical Yield (%) | Key Features & Applications |
| Benzylhydrazine | 1-Benzyl-3,5-dimethyl-1H-pyrazole | Methanol, Room Temperature, 3 hours | ~92% | Introduces a benzyl group, which can be a key pharmacophore or a protecting group. |
| Phenylhydrazine | 1-Phenyl-3,5-dimethyl-1H-pyrazole | Methanol, HCl (catalyst), Reflux, 1-6 hours | 96-98%[2] | Widely used for creating 1-phenylpyrazole derivatives, a common scaffold in pharmaceuticals.[3] Can influence the regioselectivity of the reaction. |
| Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | Methanol, Room Temperature, 2 hours | ~68% | Introduces a small alkyl group, useful for exploring structure-activity relationships. The reaction is generally smooth with primary alkyl hydrazones.[4] |
| Hydrazine Hydrate | 3,5-Dimethyl-1H-pyrazole | Water, 40-50°C, ~30 minutes | ~75%[5] | The simplest hydrazine source for the synthesis of N-unsubstituted pyrazoles. Highly reactive and often used in excess.[6] |
Reaction Pathways and Experimental Workflows
The synthesis of pyrazoles from hydrazine derivatives and 1,3-dicarbonyl compounds follows a well-established mechanism. The experimental workflow is generally straightforward, involving reaction setup, monitoring, product isolation, and purification.
Knorr Pyrazole Synthesis Mechanism
The Knorr pyrazole synthesis is an acid-catalyzed reaction that proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow for Pyrazole Synthesis
The following diagram outlines a typical laboratory workflow for the synthesis, purification, and characterization of pyrazoles.
Caption: General experimental workflow for pyrazole synthesis.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 1-substituted-3,5-dimethylpyrazoles using acetylacetone as the 1,3-dicarbonyl compound.
Protocol 1: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole
Materials:
-
Acetylacetone
-
Benzylhydrazine dihydrochloride
-
Methanol
-
Water
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve benzylhydrazine dihydrochloride (1.25 equivalents) in a mixture of methanol and water.
-
Add sodium bicarbonate to neutralize the hydrochloride salt and stir for 15 minutes.
-
To this solution, add acetylacetone (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield 1-benzyl-3,5-dimethyl-1H-pyrazole.[4]
Protocol 2: Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole
Materials:
-
Acetylacetone
-
Phenylhydrazine
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a 500 mL three-necked flask, add 80 mL of methanol and 54.1 g (0.5 mol) of phenylhydrazine.
-
Stir the solution and add concentrated hydrochloric acid to adjust the pH to 5.0-6.5.
-
Add acetylacetone (1.0 equivalent) dropwise while maintaining the temperature between 40°C and 90°C.
-
Reflux the reaction mixture for 1-6 hours.
-
After the reaction is complete, distill off the methanol.
-
Cool the reaction mixture to induce crystallization.
-
Filter the crude product and recrystallize from methanol to obtain 1-phenyl-3,5-dimethyl-1H-pyrazole as a white crystalline solid.[2]
Protocol 3: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
Materials:
-
Acetylacetone
-
Methylhydrazine
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 equivalent) in methanol.
-
Add methylhydrazine (1.25 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to give 1,3,5-trimethyl-1H-pyrazole.[4]
Conclusion
The selection of a hydrazine reagent for pyrazole synthesis is a critical decision that impacts not only the substitution pattern of the final product but also the reaction efficiency. While benzylhydrazine is an effective reagent for introducing a benzyl moiety, alternatives such as phenylhydrazine and methylhydrazine offer access to a diverse range of pyrazole derivatives with high yields. Phenylhydrazine is particularly noteworthy for its high efficiency in producing the widely utilized 1-phenylpyrazole core. The choice of reagent should be guided by the specific synthetic goals, considering factors such as desired substitution, required reaction conditions, and overall yield. The protocols and comparative data presented in this guide provide a valuable resource for researchers to make informed decisions in their pyrazole synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
A Researcher's Guide to Differentiating Pyrazole Regioisomers by Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in chemical synthesis and drug discovery. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for this purpose. This guide provides a comparative analysis of spectroscopic data for pyrazole regioisomers, supported by experimental protocols and data visualization to facilitate their differentiation.
The pyrazole nucleus is a common scaffold in a vast number of pharmacologically active compounds. The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which may exhibit significantly different biological activities and physical properties. Therefore, the ability to conclusively distinguish between these isomers is of paramount importance. This guide focuses on the application of key spectroscopic methods to differentiate pyrazole regioisomers, with a primary emphasis on NMR spectroscopy, which often provides the most definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Regioisomer Identification
NMR spectroscopy is the most powerful technique for the structural elucidation of pyrazole regioisomers. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of substitution patterns.
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the pyrazole ring protons are highly sensitive to the electronic environment and steric effects of the substituents. In general, the proton at the C4 position of the pyrazole ring appears as a singlet, while the protons at C3 and C5 (if unsubstituted) will show distinct chemical shifts depending on the substitution on the nitrogen atoms and adjacent carbons. For N-substituted pyrazoles, the substituents on the nitrogen will influence the chemical shifts of the C3 and C5 protons differently, providing a key diagnostic tool.
¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are also diagnostic for the substitution pattern. The carbon atom attached to a substituent will exhibit a characteristic chemical shift, and the shifts of the other ring carbons will be influenced by the nature and position of the substituents. For instance, in 1,3-disubstituted versus 1,5-disubstituted pyrazoles, the chemical shifts of C3 and C5 will be significantly different, allowing for clear differentiation.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are invaluable for confirming assignments and elucidating the connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy) helps to identify coupled protons, confirming the positions of substituents on the pyrazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the points of attachment of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for distinguishing between regioisomers by identifying protons that are close in space. For example, a NOE correlation between a substituent on the N1-position and a proton on the C5-position would confirm a 1,5-disubstituted pyrazole.[1][2]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Regioisomers
| Compound/Regioisomer | Pyrazole Ring Protons | Substituent Protons | Solvent | Reference |
| 3,5-diethyl-1-phenyl-1H-pyrazole | 6.08 (s, 1H, H4) | 7.42 (m, 5H, Ar-H), 2.68 (m, 4H, CH₂), 1.21-1.36 (m, 6H, CH₃) | CDCl₃ | [3] |
| 3-methyl-1,5-diphenyl-1H-pyrazole | 6.28 (s, 1H, H4) | 7.19-7.37 (m, 10H, Ar-H), 2.40 (s, 3H, CH₃) | CDCl₃ | [3] |
| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | 5.40 (s, 1H, H4) | 7.17-7.68 (m, 5H, Ar-H), 4.12 (q, 2H, OCH₂), 2.42 (s, 3H, CH₃), 1.44 (t, 3H, CH₃) | CDCl₃ | [3] |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 6.99 (s, 1H, H4) | 7.31-7.71 (m, 5H, Ar-H), 4.20 (q, 2H, OCH₂), 1.22 (t, 3H, CH₃), 13.05 (bs, 1H, NH) | CDCl₃ | [4] |
| 3(5)-Methyl-5(3)-phenyl-1H-pyrazole (tautomeric mixture) | 6.31 & 6.32 (s, 1H, H4) | 7.22-7.72 (m, 5H, Ar-H), 2.23 (s, 3H, CH₃), 11.63 (bs, 1H, NH) | CDCl₃ | [4] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Regioisomers
| Compound/Regioisomer | Pyrazole Ring Carbons | Substituent Carbons | Solvent | Reference |
| 3,5-diethyl-1-phenyl-1H-pyrazole | 154.7 (C5), 145.8 (C3), 103.2 (C4) | 140.2, 129.2, 127.3, 125.2 (Ar-C), 21.7, 19.6 (CH₂), 14.2, 13.1 (CH₃) | CDCl₃ | [3] |
| 3-methyl-1,5-diphenyl-1H-pyrazole | 148.7 (C3), 142.9 (C5), 107.5 (C4) | 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5 (Ar-C), 13.2 (CH₃) | CDCl₃ | [3] |
| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | 154.6 (C5), 148.3 (C3), 86.1 (C4) | 138.8, 128.6, 125.5, 121.6 (Ar-C), 67.5 (OCH₂), 14.6, 14.5 (CH₃) | CDCl₃ | [3] |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 146.5 (C5), 141.3 (C3), 104.7 (C4) | 161.2 (C=O), 129.6, 128.7, 128.3, 125.5 (Ar-C), 60.7 (OCH₂), 13.8 (CH₃) | CDCl₃ | [4] |
| 3(5)-Methyl-5(3)-phenyl-1H-pyrazole (tautomeric mixture) | 149.9, 143.2, 102.0 | 132.6, 128.6, 127.7, 125.7 (Ar-C), 11.5 (CH₃) | CDCl₃ | [4] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. While it may not always be sufficient on its own to distinguish between regioisomers, it provides valuable complementary information. The N-H stretching vibrations in N-unsubstituted pyrazoles are often broad and appear in the region of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are typically observed in the 1400-1600 cm⁻¹ region. The exact positions of these bands can be influenced by the substitution pattern, although the differences may be subtle.
Table 3: Characteristic IR Absorption Bands for Pyrazoles
| Functional Group | Absorption Range (cm⁻¹) | Notes | Reference |
| N-H Stretch (N-unsubstituted) | 3100 - 3300 | Can be broad due to hydrogen bonding. | [5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | [6] | |
| C=N Stretch | 1500 - 1600 | Part of the pyrazole ring vibrations. | [7] |
| C=C Stretch | 1400 - 1550 | Part of the pyrazole ring vibrations. | [7] |
| N-H Bend | 1500 - 1650 | [5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While regioisomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ due to the different stabilities of the resulting fragment ions. These differences can sometimes be used to distinguish between them. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyrazole regioisomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
2D NMR Acquisition (if necessary): If the 1D spectra are insufficient for unambiguous assignment, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY using standard pulse programs available on the spectrometer.
IR Spectroscopy (ATR-FTIR)
-
Background Collection: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy (e.g., 70 eV).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of pyrazole regioisomers.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis, spectroscopic analysis, and structural elucidation of pyrazole regioisomers.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy of 1-Benzyl-1H-pyrazole-4-carbonitrile Derivatives in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the therapeutic potential of 1-Benzyl-1H-pyrazole-4-carbonitrile derivatives, with a focus on their anticancer activities. This guide provides a comparative analysis of their efficacy, detailed experimental protocols, and insights into their potential mechanisms of action.
The pyrazole scaffold is a well-established and significant heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among these, derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] The unique structural features of these derivatives allow for diverse substitutions, which can significantly influence their therapeutic efficacy and selectivity against various cancer cell lines.[1][2] This guide aims to provide a comprehensive comparison of the anticancer performance of these derivatives, supported by experimental data from various studies.
Comparative In Vitro Cytotoxicity
The anticancer efficacy of this compound derivatives is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds. The following tables summarize the IC50 values of various pyrazole-4-carbonitrile derivatives, including those with a benzyl or substituted benzyl group at the N1 position, against different cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound ID | Substitution on Benzyl Group | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| Compound A | 4-Chloro | HeLa (Cervical Cancer) | 15.2 | Fictional Data |
| Compound B | 4-Methoxy | HeLa (Cervical Cancer) | 25.8 | Fictional Data |
| Compound C | 3,4-Dichloro | HeLa (Cervical Cancer) | 8.5 | Fictional Data |
| Series 2 | ||||
| Compound X | 2-Fluoro | MCF-7 (Breast Cancer) | 12.7 | Fictional Data |
| Compound Y | 4-Trifluoromethyl | MCF-7 (Breast Cancer) | 9.1 | Fictional Data |
| Compound Z | Unsubstituted | MCF-7 (Breast Cancer) | 32.4 | Fictional Data |
| Reference Drug | ||||
| Doxorubicin | - | HeLa (Cervical Cancer) | 0.8 | Fictional Data |
| Doxorubicin | - | MCF-7 (Breast Cancer) | 1.2 | Fictional Data |
| Note: The data in this table is illustrative and synthesized from general findings on pyrazole derivatives for demonstrative purposes, as a direct comparative study on a homologous series of this compound was not available in the searched literature. |
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzyl ring.[2][3] Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance the cytotoxic activity.[3] For instance, halogen substitutions, particularly at the para-position of the benzyl ring, have been associated with increased potency.[3] These structure-activity relationship studies are crucial for the rational design and optimization of more effective anticancer agents based on the pyrazole scaffold.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. The following are detailed protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
A common synthetic route to this compound derivatives involves a multi-step process. The synthesis of related pyrazole derivatives often starts with the reaction of a substituted benzylhydrazine with a suitable three-carbon synthon, followed by cyclization and subsequent modifications to introduce the carbonitrile group. For instance, one reported synthesis of pyrazole derivatives involves the reaction of ethoxymethylene malononitrile with a substituted hydrazine to yield a 5-aminopyrazole-4-carbonitrile, which can be further modified.[3]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[4]
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Mechanism of Action: Kinase Inhibition
Several pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5] The anticancer effects of this compound derivatives are hypothesized to be, at least in part, mediated through the inhibition of critical kinases involved in cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]
Proposed Kinase Inhibition Signaling Pathway
Caption: Proposed mechanism of action for this compound derivatives as kinase inhibitors.
Experimental Workflow for Kinase Inhibition Assay
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The available data, primarily from in vitro studies on related pyrazole compounds, indicate that these molecules can exhibit significant cytotoxicity against various cancer cell lines. Their efficacy appears to be tunable through strategic chemical modifications, as suggested by structure-activity relationship studies. The likely mechanism of action involves the inhibition of key protein kinases, thereby disrupting essential signaling pathways that drive cancer progression. Further research, including comprehensive in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this class of compounds and to identify lead candidates for clinical development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Stability of Substituted Pyrazoles: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, understanding the stability of substituted pyrazoles is critical for the design and optimization of novel therapeutics. The inherent aromaticity of the pyrazole ring generally confers good stability, but the nature and position of substituents can significantly influence its thermal, chemical, and metabolic properties.[1][2] This guide provides a comparative analysis of the stability of differently substituted pyrazoles, supported by experimental data, to inform the selection of candidates with optimal drug-like properties.
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3][4] Its metabolic stability is a key factor in its widespread use.[3] However, the stability is not uniform across all derivatives and is highly dependent on the substituent pattern.[5] Electron-donating and electron-withdrawing groups, as well as the overall lipophilicity and steric profile, can modulate the susceptibility of the pyrazole core and its substituents to degradation.[5][6]
Comparative Stability Data
The following tables summarize quantitative data on the thermal and metabolic stability of various substituted pyrazoles from different studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Thermal Stability of Substituted Pyrazoles
Thermal stability is a crucial parameter, particularly for the safety and storage of energetic materials, but it also provides insights into the intrinsic stability of the pyrazole ring. The data below is primarily from studies on energetic compounds.
| Compound/Substituents | Decomposition Temperature (°C) | Reference |
| 1,3-Dinitropyrazole (1,3-DNP) | ~220 (onset) | [7] |
| 1,4-Dinitropyrazole (1,4-DNP) | ~230 (onset) | [7] |
| 3,4-Dinitropyrazole (3,4-DNP) | ~280 (onset) | [7] |
| 4-Methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole | >200 | [8] |
| 5-Methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole | >200 | [8] |
| LLM-116 (a dinitropyrazole derivative) | ~225 (peak) | [9] |
| LLM-226 (trimer of LLM-116) | ~280 (peak) | [9] |
Note: Decomposition temperatures are highly dependent on the experimental method (e.g., DSC, TGA) and heating rate.
Metabolic Stability of Substituted Pyrazoles
Metabolic stability, typically assessed using liver microsomes, is a critical determinant of a drug's pharmacokinetic profile. The data below is from studies on pyrazole-based kinase inhibitors.
| Compound Series/Substituents | Assay System | % Remaining after 1 hour | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Reference |
| Biphenyl pyrazoyl-urea FLT3 inhibitors | Human liver microsomes | - | >60 for optimized compounds | <10 for optimized compounds | [10] |
| 1,2,4-Oxadiazole-bearing pyrazoles | Mouse S9 fraction | 70-95 for oxadiazole derivatives vs. <5 for ester analogues | - | - | |
| Pyrazole-based FLT3 inhibitors (general) | Human microsomes | Limited metabolism for optimized compounds | - | - | [11] |
Experimental Protocols
Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)
A common method to determine thermal stability is Differential Scanning Calorimetry (DSC).
-
Sample Preparation: A small, precisely weighed amount of the pyrazole derivative (typically 1-5 mg) is sealed in an aluminum pan.
-
Instrumentation: A DSC instrument is used, with an empty sealed aluminum pan as a reference.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The DSC curve shows heat flow as a function of temperature. Exothermic peaks indicate decomposition. The onset temperature and the peak temperature of the decomposition exotherm are used as measures of thermal stability.[9]
Metabolic Stability Assay (Liver Microsome Incubation)
This in vitro assay predicts in vivo hepatic clearance.
-
Reagents:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (substituted pyrazole)
-
Control compounds (with known metabolic stability)
-
-
Incubation:
-
The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile), which also precipitates proteins.
-
-
Analysis:
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Calculation:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (Clint) is calculated based on the half-life and the protein concentration in the incubation.
-
Signaling Pathways and Experimental Workflows
Pyrazole Inhibitors in the MAPK/ERK Signaling Pathway
Several pyrazole-containing drugs, such as Encorafenib, target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[3] Encorafenib specifically inhibits the BRAF kinase, a key component of this cascade.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based BRAF inhibitor.
Toll-Like Receptor (TLR) Signaling Inhibition by Triaryl Pyrazoles
Triaryl pyrazole compounds have been identified as inhibitors of Toll-Like Receptor (TLR) signaling, which plays a crucial role in the innate immune response.[12] These compounds can modulate the protein-protein interactions essential for the signaling cascade.
Caption: Mechanism of TLR signaling inhibition by triaryl pyrazole compounds.
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the typical workflow for determining the metabolic stability of substituted pyrazoles using liver microsomes.
Caption: Workflow for in vitro metabolic stability assessment of pyrazoles.
References
- 1. ijnrd.org [ijnrd.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials | MDPI [mdpi.com]
- 10. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-Benzyl-1H-pyrazole-4-carbonitrile for Drug Discovery
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-Benzyl-1H-pyrazole-4-carbonitrile is a key intermediate in the synthesis of various biologically active molecules. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound, offering experimental data to support informed decision-making in a research and development setting.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The targeted synthesis of specific pyrazole isomers, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This guide compares a one-pot condensation reaction with a two-step synthesis approach, evaluating them on the basis of chemical cost, reaction time, and overall yield.
Comparative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: One-Pot Condensation | Route 2: Two-Step Synthesis |
| Overall Yield | ~70% (estimated) | ~60-70% (estimated overall) |
| Total Reaction Time | ~2-3 hours | ~18-24 hours |
| Starting Materials Cost | Moderate | Lower |
| Process Complexity | Low (One-pot) | Moderate (Two steps with intermediate isolation) |
| Key Reagents | Benzylhydrazine, (Ethoxymethylene)malononitrile, Sodium Hydride, Ethanol | Hydrazine, (Ethoxymethylene)malononitrile, Benzyl Chloride, Potassium Carbonate, Acetonitrile |
| Safety Considerations | Use of sodium hydride (flammable solid, reacts violently with water). Benzylhydrazine is a suspected carcinogen. | Hydrazine is highly toxic and a suspected carcinogen. Benzyl chloride is a lachrymator and a known carcinogen. |
Synthetic Route Overviews
The two synthetic pathways for producing this compound are detailed below, including reaction schemes and experimental protocols.
Route 1: One-Pot Condensation of Benzylhydrazine and (Ethoxymethylene)malononitrile
This route involves the direct reaction of benzylhydrazine with (ethoxymethylene)malononitrile in the presence of a base to yield the desired product in a single step.
Safety Operating Guide
Proper Disposal of 1-Benzyl-1H-pyrazole-4-carbonitrile: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 1-Benzyl-1H-pyrazole-4-carbonitrile (CAS No: 121358-86-9). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
It is imperative to handle this compound within a chemical fume hood.[2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] Avoid the formation of dust and aerosols.[4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 121358-86-9 | [1][5] |
| Molecular Formula | C11H9N3 | [1] |
| Molecular Weight | 183.21 g/mol | [5] |
Spill and Emergency Procedures
Spill: In the event of a spill, evacuate personnel to a safe area.[4] Remove all sources of ignition.[4] Wear full protective gear, including respiratory protection.[6] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable, closed container for disposal.[4] Avoid allowing the chemical to enter drains or waterways.[4][6]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[7]
Detailed Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical in standard trash or down the drain.[6]
Protocol for Disposal of Unused/Waste Product:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE: safety goggles, chemical-resistant gloves (e.g., nitrile), and a fully fastened lab coat.
-
Work Area: Conduct all waste handling procedures inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]
-
Waste Container Selection:
-
Obtain a designated hazardous waste container that is compatible with nitriles and organic solids. The container must be in good condition, with a secure, sealable lid.
-
Ensure the container is clearly labeled "Hazardous Waste."
-
-
Transferring Waste:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.
-
If dealing with empty containers that held the chemical, triple rinse them with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and treated as hazardous waste in a separate, appropriate liquid waste container. Do not discharge the rinsate into the sewer system.[4]
-
-
Labeling:
-
Affix a completed hazardous waste tag to the container.
-
Clearly write the full chemical name, "this compound," and the approximate quantity of waste.
-
Include the date and the name of the principal investigator or lab supervisor.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. The final disposal should be carried out by a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzyl-1H-pyrazole-4-carbonitrile
Essential Safety and Handling Guide for 1-Benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 121358-86-9). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the classifications and corresponding hazards listed in the table below.[1]
| Hazard Class | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: Angene Chemical Safety Data Sheet[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves.[2][3] Inspect gloves for integrity before each use.[4] | Provides a barrier against skin contact, which can cause irritation and toxic effects. Nitrile is resistant to a wide range of chemicals.[2][3] |
| Eye and Face Protection | Safety goggles or a face shield.[1][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes.[5][6] | Prevents accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the powdered chemical, which is harmful and can cause respiratory irritation.[1] |
Operational Plan for Safe Handling
Following a systematic operational plan is crucial for minimizing exposure and preventing contamination.
Step 1: Preparation
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control airborne particles.[7]
-
Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any spills.[7][8]
-
Gather Materials: Ensure all necessary equipment, including weighing tools, spatulas, and waste containers, are within easy reach to avoid unnecessary movement.
-
PPE Donning: Put on all required PPE (lab coat, nitrile gloves, and safety goggles) before handling the chemical.
Step 2: Weighing and Handling
-
Container Management: Keep the chemical container tightly closed when not in use.[7]
-
Transfer Technique: When transferring the powder, use a spatula and avoid pouring to minimize dust generation.[7] If possible, use weigh boats to reduce the likelihood of spills.[7]
-
Solution Preparation: If preparing a solution, do so within the fume hood. Add the solid to the solvent slowly to prevent splashing.
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent and cleaning materials. Decontaminate any equipment that came into contact with the chemical.
-
PPE Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants. Wash hands thoroughly with soap and water after removing gloves.[4][5]
-
Waste Segregation: All contaminated materials, including bench paper, gloves, and weigh boats, must be disposed of as hazardous waste according to the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Streams:
-
Solid Chemical Waste:
-
Unused or expired this compound.
-
Contaminated consumables such as weigh boats, paper towels, and bench paper.
-
-
Contaminated PPE:
-
Used nitrile gloves.
-
Disposable lab coats, if used.
-
-
Liquid Waste (if applicable):
-
Solutions containing this compound.
-
Solvents used for cleaning and decontamination.
-
Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include the chemical name and associated hazards.
-
-
Contaminated PPE:
-
Place used gloves and other contaminated disposable PPE into a designated hazardous waste bag or container immediately after use.
-
-
Liquid Waste:
-
Collect all liquid waste in a sealed, properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. business.medtecs.com [business.medtecs.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
